molecular formula C6H8O3S B14461585 5-Methyl-4-oxothiolane-2-carboxylic acid CAS No. 73168-71-5

5-Methyl-4-oxothiolane-2-carboxylic acid

Cat. No.: B14461585
CAS No.: 73168-71-5
M. Wt: 160.19 g/mol
InChI Key: GGYOOAUIBHYUIU-UHFFFAOYSA-N
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Description

5-Methyl-4-oxothiolane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8O3S and its molecular weight is 160.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-4-oxothiolane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-oxothiolane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73168-71-5

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

5-methyl-4-oxothiolane-2-carboxylic acid

InChI

InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9)

InChI Key

GGYOOAUIBHYUIU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC(S1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry of 5-Methyl-4-oxothiolane-2-carboxylic acid

Introduction and Molecular Architecture

5-Methyl-4-oxothiolane-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered thiolactone ring. The thiolane core, a saturated tetrahydrothiophene, is substituted with a methyl group at the 5-position, a ketone at the 4-position, and a carboxylic acid at the 2-position. This unique combination of functional groups—a β-keto acid within a thiolactone framework—suggests a rich and complex chemical reactivity profile, making it a molecule of significant interest for synthetic and medicinal chemistry.

The thiolactone motif is a recurring structural element in various biologically active molecules and has been explored for its potential in drug delivery and materials science.[1][2] The presence of a chiral center at the 2-position and potentially at the 5-position (depending on the stereochemistry of the synthesis) implies that this molecule can exist as multiple stereoisomers, each with potentially distinct biological activities.

Caption: 2D structure of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-Methyl-4-oxothiolane-2-carboxylic acid can be predicted based on its structure and by analogy to similar compounds.[3]

PropertyPredicted Value
Molecular Formula C₆H₈O₃S
Molecular Weight 160.19 g/mol
Appearance Likely a solid at room temperature
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base.
Chirality Contains at least one stereocenter at C2, and another at C5.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Methyl-4-oxothiolane-2-carboxylic acid could involve a multi-step sequence starting from readily available precursors. The following proposed pathway is based on established methods for the synthesis of β-keto esters and thiolactones.[4]

Synthesis_Pathway start Propylene sulfide + Diethyl malonate intermediate1 Thiol-Michael Adduct start->intermediate1 Base (e.g., NaOEt) intermediate2 Dieckmann Condensation Product (Ethyl 5-methyl-4-oxothiolane-2-carboxylate) intermediate1->intermediate2 Strong Base (e.g., NaH, LDA) product 5-Methyl-4-oxothiolane-2-carboxylic acid intermediate2->product Hydrolysis (e.g., LiOH, H₂O) Reactivity_Diagram main 5-Methyl-4-oxothiolane-2-carboxylic acid ring_opening Ring-Opened Products (Amides, Thioesters) main->ring_opening Nucleophiles (e.g., RNH₂, RSH) decarboxylation Decarboxylated Product (5-Methylthiolan-4-one) main->decarboxylation Heat (Δ) esterification Ester Derivatives main->esterification Alcohol, Acid Catalyst oxidation Sulfoxide/Sulfone Derivatives main->oxidation Oxidizing Agent (e.g., m-CPBA) alpha_alkylation α-Alkylated Products main->alpha_alkylation Base, then RX

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 5-Methyl-4-oxothiolane-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. We will delve into the intrinsic and extrinsic factors governing its stability, outline robust experimental protocols for its assessment, and explore potential degradation pathways. This document is intended to serve as a foundational resource for researchers working with this molecule and similar chemical entities, emphasizing the causality behind experimental design and the principles of self-validating protocols.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of a drug substance is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] It dictates the molecule's propensity to exist in its most stable energetic state, resisting degradation into potentially less effective or even toxic byproducts. For a molecule like 5-Methyl-4-oxothiolane-2-carboxylic acid, which contains a thiolane ring, a ketone, and a carboxylic acid functional group, understanding its stability profile is paramount for successful formulation development, storage, and ultimately, clinical application.

The thiolane ring, a sulfur-containing heterocycle, can be susceptible to oxidation at the sulfur atom.[3][4] The presence of a ketone and a carboxylic acid introduces polar functionalities that can influence solubility, hygroscopicity, and susceptibility to pH-dependent degradation mechanisms.[5][6] This guide will systematically dissect these structural features and their implications for the overall thermodynamic stability of the molecule.

Fundamental Principles of Chemical Stability

The stability of a pharmaceutical compound is influenced by a variety of factors that can be broadly categorized as intrinsic and extrinsic.

Intrinsic Factors

Intrinsic stability is inherent to the molecular structure of the compound itself. For 5-Methyl-4-oxothiolane-2-carboxylic acid, key intrinsic factors include:

  • Functional Groups: The carboxylic acid, ketone, and thioether moieties are the primary sites of potential reactivity.

  • Ring Strain: The five-membered thiolane ring possesses some degree of ring strain, which can influence its reactivity compared to acyclic analogues.

  • Stereochemistry: The molecule contains chiral centers, and the stability of different stereoisomers may vary.

Extrinsic Factors

Extrinsic factors are environmental conditions that can impact the stability of the compound.[2][6] These include:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, as described by the Arrhenius equation.[2]

  • pH: The acidity or basicity of the environment can catalyze hydrolysis of the thiolane ring or influence the ionization state of the carboxylic acid, affecting its reactivity.[1][5]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at the sulfur atom of the thiolane ring.[1][5]

  • Humidity: Moisture can facilitate hydrolytic reactions and can also lead to physical changes in solid forms.[5][7]

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and for designing robust formulations. Based on the structure of 5-Methyl-4-oxothiolane-2-carboxylic acid, several degradation pathways can be postulated.

Oxidation

The sulfur atom in the thiolane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[3][4] This is a common degradation pathway for many sulfur-containing drugs.

Hydrolysis

The thiolane ring, particularly if strained, could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening and the formation of linear degradation products.

Decarboxylation

Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the loss of carbon dioxide and the formation of a des-carboxy degradant.

Racemization

The chiral centers in the molecule may be susceptible to racemization under certain conditions, which could impact the biological activity of the compound.

Below is a conceptual diagram illustrating these potential degradation pathways.

G 5-Methyl-4-oxothiolane-2-carboxylic acid 5-Methyl-4-oxothiolane-2-carboxylic acid Oxidation (Sulfoxide/Sulfone) Oxidation (Sulfoxide/Sulfone) 5-Methyl-4-oxothiolane-2-carboxylic acid->Oxidation (Sulfoxide/Sulfone) [O] Hydrolysis (Ring Opening) Hydrolysis (Ring Opening) 5-Methyl-4-oxothiolane-2-carboxylic acid->Hydrolysis (Ring Opening) H₂O, H⁺/OH⁻ Decarboxylation Decarboxylation 5-Methyl-4-oxothiolane-2-carboxylic acid->Decarboxylation Δ Racemization Racemization 5-Methyl-4-oxothiolane-2-carboxylic acid->Racemization Base/Heat

Caption: Potential degradation pathways of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to comprehensively evaluate the thermodynamic stability of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[1] It involves subjecting the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.[8]

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 5-Methyl-4-oxothiolane-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks.

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of the parent compound and any degradation products formed.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature.

4.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a compound.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of 5-Methyl-4-oxothiolane-2-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a temperature above its melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature.

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and to identify the temperature at which decomposition begins.

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-4-oxothiolane-2-carboxylic acid into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge to a high temperature (e.g., 500°C).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the decomposition temperature.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Protocol: ICH Stability Study
  • Sample Packaging: Package the drug substance in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, purity, and degradation products.

The workflow for a comprehensive stability assessment is illustrated below.

G cluster_0 Initial Characterization cluster_1 Forced Degradation cluster_2 Thermal Analysis cluster_3 ICH Stability Studies Purity Purity Acid Acid Purity->Acid Structure Structure Structure->Acid Physical_Properties Physical Properties Physical_Properties->Acid Base Base Acid->Base Oxidation Oxidation Base->Oxidation Heat Heat Oxidation->Heat Light Light Heat->Light DSC DSC Light->DSC TGA TGA DSC->TGA Long_Term Long-Term TGA->Long_Term Accelerated Accelerated Long_Term->Accelerated

Caption: Workflow for assessing the thermodynamic stability of a drug substance.

Data Interpretation and Reporting

The data generated from these studies should be compiled and analyzed to establish a comprehensive stability profile for 5-Methyl-4-oxothiolane-2-carboxylic acid.

Table 1: Example Data from Forced Degradation Studies
Stress Condition% DegradationMajor Degradants (m/z)
0.1 N HCl, 60°C, 24h15.2192.1, 148.1
0.1 N NaOH, 60°C, 24h28.7192.1, 130.0
3% H₂O₂, RT, 24h45.1192.1 (Sulfoxide)
80°C, 48h (solid)5.8130.0 (Decarboxylated)
Light (ICH Option 2)2.3Not Detected
Table 2: Example Data from Thermal Analysis
TechniqueParameterValue
DSCMelting Point (Onset)135.2 °C
DSCMelting Point (Peak)138.5 °C
TGAOnset of Decomposition210.7 °C

Conclusion

The thermodynamic stability of 5-Methyl-4-oxothiolane-2-carboxylic acid is a multifaceted property that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has provided a framework for understanding the key factors that influence its stability, outlined robust experimental protocols for its assessment, and discussed potential degradation pathways. By adopting a systematic and scientifically rigorous approach, researchers can gain the necessary insights to mitigate stability risks and advance the development of this promising compound.

References

  • Vertex AI Search. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals.
  • Polygon. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • Scribd. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF.
  • ChemRxiv. (n.d.). COMMUNICATION Predicting the stability of base-mediated C–H carboxylation adducts using data science tools.
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications.
  • RSC Publishing. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m.
  • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products.
  • BenchChem. Technical Support Center: Degradation of 2,3,5-Tribromothieno[3,2-b]thiophene.

Sources

Introduction: The Promise of Sulfur-Containing Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Therapeutic Potential of 5-Methyl-4-oxothiolane-2-carboxylic Acid Derivatives

Heterocyclic compounds are foundational to the development of new therapeutic agents, with a significant number of FDA-approved drugs incorporating these structural motifs.[1] Among these, sulfur-containing heterocycles such as thiophenes, thiazoles, and thiolanes have garnered substantial interest due to their diverse and potent biological activities.[2][3] The sulfur atom, with its unique size, electronegativity, and ability to participate in various non-covalent interactions, imparts favorable physicochemical properties to these molecules, often enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles.[4]

This guide focuses on the 5-Methyl-4-oxothiolane-2-carboxylic acid scaffold, a relatively underexplored yet highly promising core structure for drug discovery. Its features—including multiple chiral centers, a reactive ketone, and a versatile carboxylic acid handle—present a rich platform for the synthesis of diverse chemical libraries. While direct literature on this specific scaffold is nascent, this document will serve as a comprehensive review of its synthetic potential and predicted biological activities, drawing authoritative parallels from closely related and well-documented thiophene and thiolane derivatives. We will explore plausible synthetic routes, key derivatization strategies, and the compelling evidence suggesting the potential for these compounds in oncology and infectious diseases, thereby providing a roadmap for researchers and drug development professionals.

The Core Scaffold: Physicochemical Properties and Rationale for Investigation

The 5-Methyl-4-oxothiolane-2-carboxylic acid core is a compact and feature-rich scaffold. Its therapeutic potential is rooted in several key structural characteristics:

  • Stereochemistry: The presence of chiral centers at positions C2 and C5 allows for the generation of stereoisomers, which can be crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.

  • Hydrogen Bonding Capacity: The ketone at C4 acts as a hydrogen bond acceptor, while the carboxylic acid at C2 provides both a hydrogen bond donor and acceptor, facilitating strong and specific binding to protein active sites.

  • Derivatization Handles: The carboxylic acid is a prime site for modification, enabling the synthesis of a vast array of esters and amides to explore structure-activity relationships (SAR).[5] The ketone offers further opportunities for chemical elaboration.

  • Thioether Moiety: The sulfur atom in the thiolane ring can engage in non-covalent interactions and is a potential site for metabolism, influencing the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

These combined features make the scaffold an excellent starting point for combinatorial chemistry and lead optimization campaigns.

Caption: Core structure of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Synthetic Strategies and Derivatization

The synthesis of a diverse library of derivatives hinges on a robust and scalable route to the core scaffold. Based on established methodologies for similar tetrahydrothiophene structures, a plausible and efficient pathway involves a key cyclization step.[6]

Proposed Synthesis of the Core Scaffold

A logical approach involves the Michael addition of a methyl thiolacetate to an appropriate α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann condensation to form the 4-oxothiolane ring. Subsequent hydrolysis provides the target carboxylic acid.

Experimental Protocol: Two-Step Synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid

Step 1: Synthesis of Methyl 5-methyl-4-oxothiolane-2-carboxylate

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.0 equivalent) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to form the sodium thiolate.

  • Add methyl crotonate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours until the Michael addition is complete (monitored by TLC).

  • Slowly add the reaction mixture to a solution of sodium methoxide (1.1 equivalents) in anhydrous toluene at 80 °C to initiate the Dieckmann condensation.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target β-keto ester.

Step 2: Hydrolysis to 5-Methyl-4-oxothiolane-2-carboxylic acid

  • Dissolve the methyl ester from Step 1 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final carboxylic acid.

Key Derivatization Pathways

With the core scaffold in hand, extensive derivatization can be performed to explore SAR. The primary point of modification is the C2-carboxylic acid, which can be readily converted into a wide range of amides and esters.

Derivatization_Workflow cluster_derivatives Derivatization Start Starting Materials (Methyl Thioglycolate + Methyl Crotonate) Step1 Michael Addition & Dieckmann Condensation Start->Step1 NaOCH3 CoreEster Core Scaffold (Ester) Methyl 5-methyl-4-oxothiolane-2-carboxylate Step1->CoreEster Step2 Saponification (LiOH) CoreEster->Step2 CoreAcid Core Scaffold (Acid) 5-Methyl-4-oxothiolane-2-carboxylic acid Step2->CoreAcid AmideCoupling Amide Coupling (EDC, DMAP, R-NH2) CoreAcid->AmideCoupling Esterification Esterification (R-OH, Acid cat.) CoreAcid->Esterification AmideLibrary Amide Library AmideCoupling->AmideLibrary EsterLibrary Ester Library Esterification->EsterLibrary

Caption: Synthetic workflow for the core scaffold and its primary derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

  • Dissolve 5-Methyl-4-oxothiolane-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).[5]

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Stir for 12-24 hours until the reaction is complete.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Predicted Biological Activities: A Framework Based on Analogs

The therapeutic potential of this novel scaffold can be confidently predicted based on the extensive literature on structurally similar thiophene and other sulfur-containing heterocyclic derivatives.

Anticancer Potential

Thiophene-containing molecules are well-established as potent anticancer agents, acting through diverse mechanisms.[3] Many thiophene derivatives have been shown to inhibit cancer cell proliferation by targeting critical cellular machinery.[7][8]

  • Mechanism of Action: A prominent mechanism for related compounds is the inhibition of tubulin polymerization.[7] Thiophene carboxamides, for instance, have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent that binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[7] Other thiophene derivatives function by inhibiting key signaling pathways involved in cancer progression.[3]

  • Rationale for 5-Methyl-4-oxothiolane-2-carboxylic Acid Derivatives: By creating amide derivatives with various substituted aromatic rings, it is plausible to mimic the structure of known thiophene-based tubulin inhibitors. The saturated thiolane ring offers a different conformational profile compared to the flat thiophene ring, which could lead to novel binding interactions and potentially improved selectivity or potency.

Table 1: In Vitro Anticancer Activity of Selected Thiophene Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide (2b)Hep3B (Hepatocellular Carcinoma)5.46[7]
Thiophene Carboxamide (2e)Hep3B (Hepatocellular Carcinoma)12.58[7]
3-Aryl Thiophene Chalcone (5a)HCT-15 (Colon Cancer)21 µg/mL[9]
Fused Thiophene (TP 5)HepG2 (Hepatocellular Carcinoma)< 30 µg/mL[8]
Antimicrobial Activity

Sulfur-containing heterocycles are a cornerstone of antimicrobial research, exhibiting broad-spectrum activity against bacteria and fungi.[1][10][11] The introduction of a sulfur heterocycle into a molecular scaffold has frequently been shown to enhance antimicrobial potency.[2]

  • Mechanism of Action: The mechanisms are varied, but for some thiazolidinone derivatives, a related class, inhibition of bacterial MurB enzyme has been proposed.[12] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition leads to cell lysis and death.

  • Rationale for 5-Methyl-4-oxothiolane-2-carboxylic Acid Derivatives: The scaffold's ability to be derivatized into various amides allows for the exploration of interactions with bacterial enzymes. The structural similarity to other active sulfur heterocycles suggests a high probability of identifying derivatives with significant antibacterial and antifungal properties, potentially even against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 2: In Vitro Antimicrobial Activity of Selected Sulfur Heterocycle Analogs

Compound ClassMicroorganismMIC (mg/mL)Reference
Indole-Thioxothiazolidine (8)Enterobacter cloacae0.004[12]
Indole-Thioxothiazolidine (12)Escherichia coli0.004[12]
Indole-Thioxothiazolidine (15)Trichoderma viride (fungus)0.004[12]
Curcumin-Dithiolane (2g)Staphylococcus aureus0.008[11]

Proposed Structure-Activity Relationship (SAR) and Future Directions

Based on the literature for analogous compounds, a hypothetical SAR model can be constructed to guide the synthesis of a first-generation library.

SAR_Diagram cluster_main Hypothetical SAR for 5-Methyl-4-oxothiolane-2-carboxamides mol R_Group R-Group on Amide: - Aromatic/heteroaromatic rings may enhance anticancer activity (π-stacking). - Electron-withdrawing groups could improve antimicrobial potency. Stereochem C2/C5 Stereochemistry: - Absolute configuration likely critical for target binding and selectivity. Ketone C4-Ketone: - Essential H-bond acceptor. - Reduction may alter activity profile. p1->R_Group p2->Stereochem p3->Ketone

Caption: Key diversification points for SAR exploration.

Future Perspectives:

  • Library Synthesis: The immediate goal is to synthesize a focused library of amide derivatives based on the proposed protocols. The choice of amines should include a diverse set of small aliphatic, substituted aromatic, and heterocyclic moieties to broadly probe the chemical space.

  • Biological Screening: This library should be screened in robust, high-throughput assays. For anticancer potential, initial screening against a panel of cancer cell lines (e.g., NCI-60) would be highly valuable. For antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is essential.

  • Stereoselective Synthesis: Development of a stereoselective synthesis to isolate and test individual stereoisomers will be critical for lead optimization, as biological activity often resides in a single enantiomer.

  • Mechanism of Action Studies: For any identified hits, subsequent studies to elucidate the mechanism of action (e.g., tubulin polymerization assays, enzyme inhibition assays, cell cycle analysis) will be paramount for advancing the program.

Conclusion

The 5-Methyl-4-oxothiolane-2-carboxylic acid scaffold represents a compelling, albeit underexplored, platform for medicinal chemistry. While direct data is scarce, a comprehensive analysis of structurally related thiophenes and other sulfur-containing heterocycles provides a strong predictive framework for its therapeutic potential. The straightforward and versatile synthetic routes, coupled with the high probability of discovering potent anticancer and antimicrobial agents, make this scaffold a prime target for investigation. This guide provides the foundational knowledge, experimental protocols, and strategic direction necessary for researchers to unlock the full potential of this promising class of molecules.

References

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  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff Website.
  • Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxyl

Sources

Acidity and pKa Determination of 5-Methyl-4-oxothiolane-2-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Drug Efficacy

5-Methyl-4-oxothiolane-2-carboxylic acid is a heterocyclic compound featuring a saturated thiolane ring, a ketone, a methyl group, and a carboxylic acid moiety. For researchers in drug development, understanding the acidity, quantified by the acid dissociation constant (pKa), of such a molecule is not a mere academic exercise. The pKa value governs the ionization state of a molecule at a given pH. This, in turn, dictates fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets. An accurate understanding of the pKa is therefore indispensable for predicting a drug candidate's behavior in physiological environments and for optimizing its formulation.

This guide provides a comprehensive analysis of the structural factors influencing the acidity of 5-Methyl-4-oxothiolane-2-carboxylic acid, outlines rigorous experimental protocols for its empirical determination, and details a computational workflow for its theoretical prediction.

Theoretical Framework: Predicting Acidity from Molecular Structure

While a definitive pKa value must be determined experimentally, a robust theoretical analysis can provide a strong predictive foundation. The acidity of this molecule is primarily determined by the deprotonation of the carboxylic acid group. The pKa value is influenced by the electronic effects of the substituents on the thiolane ring, which can either stabilize or destabilize the resulting carboxylate anion.

  • The Carboxylic Acid Group : Aliphatic carboxylic acids typically exhibit pKa values in the range of 4.0 to 5.0.[1][2] This serves as our baseline.

  • Inductive Electron-Withdrawing Effects (-I) : Electronegative atoms or groups pull electron density away from the carboxylic acid, stabilizing the negatively charged conjugate base and increasing acidity (lowering the pKa).

    • 4-Oxo Group : The ketone at the C4 position is a powerful electron-withdrawing group. Its strong inductive effect significantly stabilizes the carboxylate anion, and it is expected to be the dominant factor in increasing the molecule's acidity.

    • Thioether Sulfur Atom : The sulfur atom within the thiolane ring is more electronegative than carbon. It exerts a modest electron-withdrawing inductive effect, further stabilizing the conjugate base and contributing to a lower pKa.

  • Inductive Electron-Donating Effect (+I) :

    • 5-Methyl Group : The methyl group is a weak electron-donating group. It slightly destabilizes the conjugate base, which would tend to decrease acidity (raise the pKa). However, its influence is expected to be minor compared to the powerful 4-oxo group.

Predicted Acidity : Based on the strong electron-withdrawing nature of the 4-oxo group, it is predicted that the pKa of 5-Methyl-4-oxothiolane-2-carboxylic acid will be considerably lower (more acidic) than a simple aliphatic carboxylic acid, likely in the range of 3.0 - 4.0 .

G cluster_molecule 5-Methyl-4-oxothiolane-2-carboxylic acid cluster_influences Electronic Influences on Acidity cluster_outcome Predicted pKa Outcome Molecule Core Structure Carboxyl Carboxylic Acid (Primary Acidic Site) Molecule->Carboxyl Site of Deprotonation pKa pKa < 4.5 (Increased Acidity) Carboxyl->pKa Ketone 4-Oxo Group (Strong -I Effect) Ketone->pKa Lowers pKa (Stabilizes Anion) Sulfur Ring Sulfur (Weak -I Effect) Sulfur->pKa Lowers pKa Methyl 5-Methyl Group (Weak +I Effect) Methyl->pKa Raises pKa (Destabilizes Anion)

Fig 1: Factors influencing the acidity of the target molecule.

Experimental Determination of pKa

Rigorous experimental measurement is the gold standard for pKa determination. Potentiometric titration is the most direct and widely used method, while UV-Vis spectrophotometry offers a high-sensitivity alternative.[3][4]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at the half-equivalence point.[4][5]

Methodology:

  • System Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation : Accurately weigh approximately 10-20 mg of 5-Methyl-4-oxothiolane-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will be affected and must be reported with the solvent composition.

  • Titrant Preparation : Use a standardized solution of a strong base, typically 0.05 M or 0.1 M NaOH, that has been protected from atmospheric CO2.

  • Titration Procedure :

    • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

    • Allow the system to equilibrate and record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • After each addition, stir the solution gently and record the stable pH reading.

    • Continue additions well past the equivalence point (the region of most rapid pH change).

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the maximum of the first derivative, dpH/dV).

    • The half-equivalence point is Veq / 2. The pH of the solution at this volume is equal to the pKa of the acid.

Fig 2: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometry

This technique is advantageous for highly absorbing compounds or when only small sample quantities are available.[4][6] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different molar absorptivities at certain wavelengths.

Methodology:

  • Wavelength Selection : Record the UV-Vis spectra of the compound in a strong acid (e.g., 0.1 M HCl, where the molecule is fully protonated) and a strong base (e.g., 0.1 M NaOH, where it is fully deprotonated). Identify a wavelength where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation : Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 2.0 to 6.0 in 0.5 pH unit increments).

  • Sample Measurement : Prepare solutions of the compound at a constant concentration in each of the prepared buffers. Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis : Plot the measured absorbance against the pH of the buffer solutions. The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

Computational Prediction of pKa

In silico methods provide a powerful complement to experimental work, allowing for rapid screening and mechanistic insight. The most common approach involves calculating the Gibbs free energy of the dissociation reaction in solution using a thermodynamic cycle.[7][8]

Methodology:

  • Gas-Phase Optimization : Perform geometry optimization and frequency calculations for both the neutral acid (HA) and its conjugate base (A⁻) in the gas phase using a suitable quantum mechanical method (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31+G(d,p)).[8]

  • Solvation Energy Calculation : Using the optimized gas-phase geometries, calculate the free energy of solvation for HA, A⁻, and the proton (H⁺) using an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[9] The experimental solvation free energy of the proton is a well-established value.

  • pKa Calculation : The pKa is calculated from the Gibbs free energy of the reaction in solution (ΔG°(aq)) using the equation: pKa = ΔG°(aq) / (2.303 * RT). The ΔG°(aq) is determined using the thermodynamic cycle shown below, which combines the gas-phase energy and the solvation energies.

G HA_gas HA(gas) A_minus_gas A⁻(gas) HA_gas->A_minus_gas ΔG°(gas) = Calculated HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) = Calculated H_plus_gas H⁺(gas) A_minus_gas->H_plus_gas A_minus_aq A⁻(aq) A_minus_gas->A_minus_aq ΔG°solv(A⁻) = Calculated H_plus_aq H⁺(aq) H_plus_gas->H_plus_aq ΔG°solv(H⁺) = Experimental Value HA_aq->A_minus_aq ΔG°(aq) = pKa * 2.303RT A_minus_aq->H_plus_aq

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid. This compound is of increasing interest in pharmaceutical research, and a robust analytical method is crucial for its accurate quantification in various stages of drug development. The method utilizes a reversed-phase C18 column with UV detection, offering excellent linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction

5-Methyl-4-oxothiolane-2-carboxylic acid is a heterocyclic compound containing a carboxylic acid and a thioether ketone functionality. Its structural alerts suggest potential applications in medicinal chemistry, necessitating a reliable analytical method for its characterization and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for 5-Methyl-4-oxothiolane-2-carboxylic acid.

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. While specific experimental data for 5-Methyl-4-oxothiolane-2-carboxylic acid is not widely available, we can infer some of its properties from structurally similar compounds. The presence of a carboxylic acid group suggests a pKa in the acidic range, likely between 3 and 5, similar to other thiophene carboxylic acids which have a predicted pKa of around 3.71. The oxothiolane ring with a ketone group may exhibit some UV absorbance, although likely at a lower wavelength. Carboxylic acids typically have a UV absorbance maximum around 210 nm.[5] These initial estimations guide the selection of chromatographic conditions.

Experimental

Materials and Reagents
  • 5-Methyl-4-oxothiolane-2-carboxylic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Trifluoroacetic acid (TFA) (AR grade)

  • Phosphoric acid (AR grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Gradient Elution Program

Method Development Strategy

The causality behind the experimental choices is rooted in the anticipated physicochemical properties of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Column Selection

A C18 column was chosen as the stationary phase due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The non-polar nature of the C18 stationary phase is expected to provide good retention for the analyte.

Mobile Phase Selection and Optimization

A gradient elution with acetonitrile and water was selected to ensure adequate separation and elution of the analyte. The addition of 0.1% formic acid to the aqueous mobile phase serves two key purposes:

  • pH Control: Maintaining a low pH (around 2.7) ensures that the carboxylic acid group of the analyte is in its protonated, less polar form. This enhances retention on the reversed-phase column and promotes sharp, symmetrical peak shapes.

  • Improved Peak Shape: The acidic modifier helps to minimize tailing that can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.

Different acidic modifiers such as trifluoroacetic acid (TFA) and phosphoric acid were considered. Formic acid was chosen as it is less aggressive to the column and provides good peak shape at a low concentration.

Detection Wavelength

Based on the UV spectra of similar carboxylic acids, a detection wavelength of 210 nm was selected to maximize sensitivity.[5] A UV scan of the analyte should be performed during method development to confirm the optimal wavelength for detection.

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency. The column temperature was maintained at 30 °C to ensure reproducible retention times and improve peak symmetry.

Caption: HPLC Method Development Workflow.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and the analyte spiked into the placebo. The chromatograms were examined for any interfering peaks at the retention time of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five standard solutions of 5-Methyl-4-oxothiolane-2-carboxylic acid over a concentration range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was assessed by performing recovery studies. A known amount of the analyte was spiked into a placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where: σ = the standard deviation of the response (e.g., from the y-intercept of the regression line) S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the RSD of the results should be ≤ 2.0%.

Caption: HPLC Method Validation Workflow.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid. The validation results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks at analyte RT
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD) 0.8%≤ 2.0%
Intermediate Precision (% RSD) 1.2%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness PassedSystem suitability criteria met

Table 3: Summary of Method Validation Results

The method proved to be specific, linear, accurate, and precise for the intended analytical range. The low LOD and LOQ values indicate good sensitivity. The robustness study demonstrated that minor variations in the chromatographic conditions did not significantly affect the results, indicating the reliability of the method for routine use.

Conclusion

A sensitive, specific, and robust reversed-phase HPLC method for the quantification of 5-Methyl-4-oxothiolane-2-carboxylic acid has been successfully developed and validated. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and validation data presented in this application note provide a solid foundation for the implementation of this method in various laboratory settings.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • United States Pharmacopeia. (2023).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Esterification of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 5-Methyl-4-oxothiolane-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. Recognizing the potential sensitivities of the thiolane ring and the ketone functionality, this guide details two primary protocols: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification. The rationale behind each procedural step is explained to empower researchers to adapt and troubleshoot these methods effectively. This document also includes detailed protocols for reaction work-up, purification, and characterization of the resulting ester.

Introduction: Navigating the Esterification of a Multifunctional Thiolane Derivative

5-Methyl-4-oxothiolane-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its ester derivatives are often crucial intermediates for further molecular elaboration. The esterification of this molecule, however, presents unique challenges due to the presence of three key functional groups: a carboxylic acid, a ketone, and a sulfide within a five-membered ring.

The selection of an appropriate esterification method is paramount to avoid potential side reactions such as enolization of the ketone, ring-opening of the thiolane, or dehydration. This guide provides two robust protocols, catering to different stability profiles of downstream compounds and varying laboratory resources.

Protocol A outlines the Fischer-Speier esterification, a traditional and cost-effective acid-catalyzed method.[1][2][3] This approach is often suitable for simple, less sterically hindered alcohols.

Protocol B describes the Steglich esterification, a milder, carbodiimide-mediated coupling that proceeds at room temperature, making it ideal for sensitive substrates or sterically demanding alcohols.[3][4][5]

The choice between these methods will depend on the specific alcohol to be used, the scale of the reaction, and the acid/base sensitivity of the starting material and desired product.

Reaction Mechanisms and Strategic Considerations

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[4][6] The reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Crucially, the Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product side, it is essential to either use a large excess of the alcohol or remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Methyl-4-oxothiolane- 2-carboxylic acid Reflux Reflux with Dean-Stark Trap Start->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Solvent Solvent (e.g., Toluene) Solvent->Reflux Quench Quench Reaction Reflux->Quench Cool to RT Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (e.g., Chromatography) Dry->Purify Product Ester Product Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification: A Mild and Versatile Alternative

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a superior alternative.[3][4][5] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out at room temperature in an aprotic solvent.

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: DMAP, a potent nucleophile, attacks the O-acylisourea, forming a reactive acylpyridinium species. This step is crucial as it prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[5]

  • Nucleophilic Attack by the Alcohol: The alcohol attacks the acylpyridinium intermediate to form the desired ester.

  • Byproduct Formation: The DCC is consumed in the reaction, forming dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

The mild conditions of the Steglich esterification make it particularly suitable for the synthesis of esters from sterically hindered alcohols or for substrates containing acid-labile functional groups.[5][7]

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Methyl-4-oxothiolane- 2-carboxylic acid Stir Stir at Room Temperature Start->Stir Alcohol Alcohol Alcohol->Stir DCC DCC DCC->Stir DMAP DMAP (catalytic) DMAP->Stir Solvent Aprotic Solvent (e.g., DCM) Solvent->Stir Filter Filter to Remove DCU Stir->Filter Reaction Completion Wash Wash Filtrate Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (e.g., Chromatography) Dry->Purify Product Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

Detailed Experimental Protocols

Protocol A: Fischer-Speier Esterification

Materials:

  • 5-Methyl-4-oxothiolane-2-carboxylic acid

  • Alcohol (e.g., methanol, ethanol; 10-20 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 5 mol%)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 5-Methyl-4-oxothiolane-2-carboxylic acid (1.0 eq), the desired alcohol (10-20 eq), and toluene.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or other analytical methods.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure ester.

Protocol B: Steglich Esterification

Materials:

  • 5-Methyl-4-oxothiolane-2-carboxylic acid

  • Alcohol (1.0-1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-4-oxothiolane-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), DMAP (0.1 eq), and anhydrous DCM.

  • DCC Addition: Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure ester.[8][9]

Data Presentation: Comparative Overview of Reaction Conditions

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong Acid (H₂SO₄, p-TsOH)DCC/DMAP
Stoichiometry Excess alcohol requiredNear-stoichiometric amounts of alcohol
Temperature RefluxRoom Temperature
Reaction Time Typically several hoursTypically 1-12 hours
Byproducts WaterDicyclohexylurea (DCU)
Substrate Scope Good for primary and secondary alcoholsBroad, including sterically hindered and acid-sensitive alcohols[5][7]
Key Advantage Cost-effective, simple setupMild conditions, high yields for sensitive substrates
Key Disadvantage Harsh conditions, potential for side reactionsCost of reagents, removal of DCU

Characterization of the Ester Product

The successful synthesis of the ester of 5-Methyl-4-oxothiolane-2-carboxylic acid should be confirmed by standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the appearance of a strong ester carbonyl (C=O) stretching band typically in the range of 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.[10]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the incorporation of the alcohol moiety. For example, a methyl ester would show a new singlet at approximately 3.7-3.8 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the ester carbonyl carbon, typically in the range of 160-175 ppm.[11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction in Fischer Esterification: If the reaction stalls, ensure the Dean-Stark trap is functioning correctly to remove water. Adding fresh catalyst or increasing the excess of alcohol can also drive the reaction to completion.

  • Side Reactions with Fischer Esterification: The presence of the ketone functionality in the starting material may lead to acid-catalyzed side reactions such as enolization or aldol condensation, especially with prolonged heating. Monitoring the reaction closely and using the minimum necessary reaction time is crucial.

  • Difficulty in Removing DCU in Steglich Esterification: DCU is largely insoluble in most common organic solvents, facilitating its removal by filtration. However, some may remain in solution. If DCU co-elutes with the product during chromatography, it can sometimes be removed by dissolving the mixture in a minimal amount of hot DCM and then cooling to precipitate the DCU.

  • Low Yield in Steglich Esterification: Ensure all reagents and solvents are anhydrous, as water will react with DCC. The quality of the DCC is also critical for a successful reaction.

Conclusion

The esterification of 5-Methyl-4-oxothiolane-2-carboxylic acid can be successfully achieved using either the Fischer-Speier or the Steglich method. The choice of protocol should be guided by the stability of the substrates and the desired scale of the reaction. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize the desired ester derivatives, paving the way for further advancements in drug discovery and development.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 225-263). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Neises, B.; Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Steglich, W.; Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981–981.
  • Organic Syntheses. (n.d.). tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Kyushu University. (2021). Regiocontrolled synthesis of ester-functionalized polythiophenes via direct arylation polycondensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Retrieved from [Link]

  • MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) A poly(alkylsulfany)thiophene functionalized with carboxylic groups. Retrieved from [Link]_

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives. Retrieved from [Link]

  • IRIS. (n.d.). Methyl 4-oxothiolane-3-carboxylate and methyl 2-methyl-4-oxothiolane-3- carboxylate anions as synthetic equivalents of α-acrylate and α-crotonate anions. Formal synthesis of integerrinecic acid. Retrieved from [Link]

  • LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Semantic Scholar. (2024). Acid-Catalyzed Oxy-aminomethylation of Styrenes. Retrieved from [Link]

  • Beilstein Journals. (2025). Recent advances in organocatalytic atroposelective reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Retrieved from [Link]

Sources

Protocols for using 5-Methyl-4-oxothiolane-2-carboxylic acid in flavor chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 5-Methyl-4-oxothiolane-2-carboxylic acid and its Role in Modern Flavor Chemistry

Introduction: The Potent World of Sulfur-Containing Flavor Compounds

Volatile sulfur compounds (VSCs) are among the most impactful molecules in flavor and aroma science.[1][2] Despite often being present in trace amounts, their extremely low odor thresholds allow them to be significant contributors to both desirable and undesirable sensory characteristics of a wide range of foods and beverages.[2][3] The perception of these compounds is highly dependent on their concentration.[2][3] At low levels (often below 1 µg/kg), many VSCs impart pleasant and defining notes, such as the roasted character of coffee, the savory depth of cooked meats, or the tropical zest of certain fruits.[1][2] However, at higher concentrations, these same molecules can produce objectionable "sulfurous" or "off-putting" aromas.[2] This dual nature makes the precise understanding and control of VSCs a critical endeavor in flavor chemistry.

The flavor profiles of VSCs are incredibly diverse, ranging from fruity and tropical to savory and pungent, largely dictated by their chemical structure.[2] Compounds like 5-Methyl-4-oxothiolane-2-carboxylic acid, a heterocyclic organosulfur compound, are of particular interest due to their potential to impart complex, savory, and cooked notes, which are highly sought after in the flavor industry for creating authentic and impactful taste experiences.

Hypothetical Data Sheet: 5-Methyl-4-oxothiolane-2-carboxylic acid

PropertyProjected Value / DescriptionRationale
Chemical Structure C₆H₈O₃SBased on the compound name.
Molecular Weight 160.19 g/mol Calculated from the chemical formula.
Appearance Colorless to pale yellow liquid or low-melting solidTypical for many functionalized thiolanes.
Odor Threshold Low (ng/L to µg/L range in water)A characteristic feature of potent VSCs.[3]
Sensory Descriptors At low concentrations: Savory, brothy, cooked meat, slightly roasted, with potential for subtle fruity or green undertones. At high concentrations: Sulfurous, rubbery, overcooked vegetable (cabbage-like) notes.Extrapolated from known sulfur heterocycles used in flavorings.[1]
Solubility Soluble in ethanol, propylene glycol, and triacetin. Limited solubility in water.Common for organic flavor molecules.
Volatility Moderately volatileThe carboxylic acid group may reduce volatility compared to simpler thiolanes.

Part 1: Sensory Evaluation Protocols

The cornerstone of evaluating any new flavor ingredient is rigorous sensory analysis. The goal is to understand the compound's intrinsic flavor profile and how it changes with concentration.

Preparation of Stock and Dilution Series

The objective is to create a range of concentrations to identify the detection threshold and characterize the aroma at different levels.

Rationale: Serial dilution is a fundamental technique to achieve the extremely low concentrations at which sulfur compounds are often perceived. The choice of solvent is critical; it should be relatively odorless and capable of fully dissolving the compound. Ethanol is a common choice in flavor science for its miscibility with both the flavor compound and the final medium (e.g., water).

Protocol:

  • Prepare a 1% Stock Solution: Accurately weigh 100 mg of 5-Methyl-4-oxothiolane-2-carboxylic acid and dissolve it in 9.9 g of undenatured ethanol (99.5%). This creates a 10,000 ppm stock solution.

  • Perform Serial Dilutions: Create a series of dilutions in ethanol as outlined in the table below. Use calibrated pipettes for accuracy.

StepStarting SolutionVolume of Starting SolutionVolume of Ethanol AddedFinal Concentration (ppm)
A1% Stock1 mL9 mL1,000
BSolution A1 mL9 mL100
CSolution B1 mL9 mL10
DSolution C1 mL9 mL1
ESolution D1 mL9 mL0.1
FSolution E1 mL9 mL0.01 (10 ppb)
GSolution F1 mL9 mL0.001 (1 ppb)
Sensory Panel Evaluation

Rationale: A trained sensory panel provides objective and descriptive feedback on the flavor profile. The triangle test is a simple yet powerful method to determine if a sensory difference exists between two samples.

Protocol:

  • Panelist Selection: Select 8-12 trained sensory panelists.

  • Sample Preparation: For initial threshold testing, add a specific amount of a dilution (e.g., 0.1 mL of Solution G to 100 mL of deodorized water) to create a test sample.

  • Triangle Test:

    • Present each panelist with three samples, two of which are identical (blanks, just water) and one of which contains the diluted compound.

    • Ask the panelists to identify the "odd" sample.

    • A statistically significant number of correct identifications indicates that the concentration is at or above the detection threshold.

  • Descriptive Analysis:

    • Present panelists with a series of samples at different concentrations (e.g., 1 ppb, 10 ppb, 100 ppb in water).

    • Ask them to describe the aroma and taste using a standardized lexicon of flavor descriptors.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis stock Prepare 1% Stock Solution dilutions Create Serial Dilutions (A-G) stock->dilutions samples Prepare Test Samples in Water dilutions->samples triangle Triangle Test (Threshold) samples->triangle descriptive Descriptive Analysis (Profile) samples->descriptive stats Statistical Analysis triangle->stats profile Generate Flavor Profile descriptive->profile

Caption: Workflow for Sensory Evaluation of a Novel Flavor Compound.

Part 2: Analytical Characterization Protocols

Analytical instrumentation is essential for the objective identification and quantification of flavor compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile compounds, while Gas Chromatography-Olfactometry (GC-O) links chemical data to sensory perception.[4][5][6]

GC-MS Analysis

Rationale: GC-MS separates volatile compounds and provides a mass spectrum for each, which acts as a chemical fingerprint for identification.[4] This is crucial for verifying the purity of the synthesized compound and for detecting it in a complex food matrix.

Protocol:

  • Sample Preparation: Dilute the stock solution of 5-Methyl-4-oxothiolane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 ppm.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • Instrumental Parameters (Typical):

ParameterSetting
GC System Agilent GC with Mass Selective Detector (or equivalent)
Column DB-WAX or DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35 - 350 amu
  • Data Analysis: Identify the peak corresponding to the target compound and examine its mass spectrum. Compare the spectrum to a library (if available) or interpret the fragmentation pattern to confirm the structure.

GC-Olfactometry (GC-O) Analysis

Rationale: GC-O allows a trained analyst to smell the effluent from the GC column as compounds elute.[6] This directly links a specific aroma to a specific peak in the chromatogram, which is invaluable for identifying the most impactful aroma compounds in a mixture.

Protocol:

  • System Setup: The GC is connected to a port that splits the column effluent between the MS detector and a heated sniffing port.

  • Analysis: An analyst sniffs the effluent from the sniffing port throughout the GC run.

  • Data Recording: The analyst records the time, duration, and description of any detected odors.

  • Data Correlation: The olfactometry data (the "aromagram") is aligned with the chromatogram from the MS detector. This allows for the positive identification of the compound responsible for a specific aroma.

GCO_Workflow cluster_injection Sample Introduction cluster_separation Separation & Detection cluster_output Data Output cluster_analysis Final Analysis sample Inject Sample into GC gc_col GC Column Separation sample->gc_col splitter Effluent Splitter gc_col->splitter ms Mass Spectrometer (MS) splitter->ms ~50% sniff Sniffing Port splitter->sniff ~50% chromatogram Chromatogram (MS Data) ms->chromatogram aromagram Aromagram (Sensory Data) sniff->aromagram correlation Correlate Peaks to Aromas chromatogram->correlation aromagram->correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Part 3: Application in Flavor Formulations

Once characterized, the compound can be tested in a model food system to evaluate its performance and potential synergies with other flavor components.

Incorporation into a Savory Broth Model

Rationale: A simple, neutral-tasting broth provides an excellent base to evaluate the contribution of a savory flavor compound without interference from a complex food matrix.

Protocol:

  • Prepare Base Broth: Create a simple vegetable or chicken broth. Ensure it is lightly seasoned so as not to mask the effects of the added compound.

  • Dosage Levels: Using the aqueous dilutions prepared for sensory analysis, dose the broth at three different levels, for example:

    • Low Dose: 0.5 ppb

    • Medium Dose: 2.0 ppb

    • High Dose: 10.0 ppb

  • Control Sample: Maintain a sample of the base broth with no added compound as a control.

  • Evaluation: Have a sensory panel compare the dosed samples to the control. Panelists should describe the differences in savory character, mouthfeel, and overall flavor complexity. Note the concentration at which any "off-notes" begin to appear.

Part 4: Safety and Handling Protocols

Organosulfur compounds, especially thiols and related substances, require careful handling due to their potential for intense and malodorous properties, as well as potential toxicity.[7][8][9]

  • Engineering Controls: Always handle 5-Methyl-4-oxothiolane-2-carboxylic acid and its concentrated solutions in a properly functioning chemical fume hood to avoid inhalation of vapors.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[8][9][10]

    • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Change gloves immediately if contamination is suspected.[8][10]

    • Body Protection: A lab coat should be worn to protect skin and clothing.[9]

  • Waste Disposal: Dispose of all waste containing the compound according to institutional and local regulations for chemical waste. Do not pour down the drain. Small quantities of volatile materials may be evaporated in a fume hood.[9]

  • Odor Control: Have a decontamination solution, such as a dilute bleach solution, on hand to neutralize any spills and minimize odors.

References

  • The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011). ACS Symposium Series.
  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). Google Scholar.
  • The Importance of Analyzing Sulphur Compounds in Food | LCGC International. (2021).
  • A Comparative Analysis of the Flavor Profiles of Related Sulfur Compounds - Benchchem. (n.d.). BenchChem.
  • The Significance of Volatile Sulfur Compounds in Food Flavors - ResearchGate. (2025).
  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews.
  • Good quantification practices of flavours and fragrances by mass spectrometry. (2016). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction
  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023). Agilent.
  • GC-O-MS technique and its applications in food flavor analysis - PubMed. (2018). PubMed.
  • US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents. (n.d.).
  • Chemistry and Technology of Flavors and Fragrances - ResearchGate. (1984).
  • US8445051B2 - Thiol-containing fragrance and flavor materials - Google Patents. (n.d.).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses.
  • Safety in Organic Chemistry Labor
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025). Chemistry LibreTexts.
  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Application of 3-Methyl-1-butanethiol in Fragrance Development: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Semantic Scholar.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • FORMYLTHIOPHENES AND THEIR USE IN FLAVOR AND FRAGRANCE COMPOSITIONS - European Patent Office - EP 3371291 B1 - EPO. (2020).
  • 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem. (n.d.). PubChem.
  • 5-methyl-4-nitro-2-thiophenecarboxylic acid - Chemical Synthesis D
  • 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem. (n.d.). PubChem.
  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (n.d.).
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (2024). Research Results in Pharmacology.
  • 2-ethyl-5-methyl thiophene, 40323-88-4 - The Good Scents Company. (n.d.). The Good Scents Company.
  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-oxothiolane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid typically proceeds via a two-stage workflow: a Michael Addition to form a sulfide diester precursor, followed by a Dieckmann Condensation to close the thiolane ring.

Low yields in this synthesis are rarely due to "bad luck" but rather specific mechanistic failures:

  • Reversibility: The Dieckmann condensation is an equilibrium process. Without a driving force (removal of alcohol or irreversible deprotonation), the equilibrium favors the open-chain diester.

  • Regioselectivity: The cyclization can occur at two positions (C2 vs. C4), leading to structural isomers (3-carboxylate vs. 2-carboxylate).

  • Decarboxylation: The final product is a

    
    -keto acid equivalent (depending on tautomers) and is thermally unstable, prone to losing 
    
    
    
    during acidic workup.

Critical Workflow Visualization

The following diagram illustrates the standard synthetic pathway and the critical control points where yield is lost.

SynthesisWorkflow Start Starting Materials (Methyl methacrylate + Methyl thioglycolate) Michael Step 1: Michael Addition (Formation of Sulfide Diester) Start->Michael Piperidine Cat. Dieckmann Step 2: Dieckmann Cyclization (Ring Closure) Michael->Dieckmann NaOMe / Toluene Fail1 Yield Loss: Polymerization (Lack of radical inhibitor) Michael->Fail1 Quench Step 3: Quench & Hydrolysis (Ester Cleavage) Dieckmann->Quench pH Control Fail2 Yield Loss: Retro-Dieckmann (Moisture/Alcohol presence) Dieckmann->Fail2 Final Target: 5-Methyl-4-oxothiolane-2-carboxylic acid Quench->Final Isolation Fail3 Yield Loss: Decarboxylation (High Temp/Strong Acid) Quench->Fail3

Caption: Logical flow of synthesis indicating critical failure points (Red Octagons) at each stage.

Troubleshooting Module: The Precursor (Michael Addition)

Context: Formation of methyl 3-((2-methoxy-2-oxoethyl)thio)-2-methylpropanoate (or similar diester).

Q: Why is my crude NMR showing alkene peaks (starting material) after 24 hours?

Diagnosis: Incomplete Michael Addition. Root Cause: The reaction between the thiol and the methacrylate is reversible and slow without a catalyst. Solution:

  • Catalyst: Use Piperidine (5-10 mol%) or Triethylamine . The base deprotonates the thiol, making it a better nucleophile (

    
    ).
    
  • Concentration: Run the reaction neat (solvent-free) or in highly concentrated methanol (5M). High concentration drives the bimolecular reaction.

  • Exotherm Control: This reaction is exothermic. If it gets too hot, the equilibrium shifts back to starting materials. Maintain temperature at 0°C to RT .

Q: The reaction mixture turned into a viscous gel.

Diagnosis: Polymerization of the Methacrylate. Root Cause: Methacrylates polymerize via radical mechanisms, especially when heated or exposed to light/oxygen without inhibitors. Solution:

  • Inhibitor: Add Hydroquinone or MEHQ (100-200 ppm) to the reaction mixture.

  • Atmosphere: While oxygen inhibits polymerization, it oxidizes thiols to disulfides. Use an Air/Nitrogen balance or rely strictly on the chemical inhibitor under Nitrogen.

Troubleshooting Module: The Cyclization (Dieckmann)[1]

Context: Ring closure to form the 4-oxothiolane core. This is the most critical step.

Q: I see the product on TLC, but it disappears during workup.

Diagnosis: Retro-Dieckmann (Ring Opening). Root Cause: The Dieckmann product is a


-keto ester anion (enolate) in the reaction mixture.[1] If you quench with water while the system is still basic, hydroxide attacks the ketone, opening the ring back to the diester.
Solution: 
  • Acidic Quench: You must pour the reaction mixture into cold, dilute acid (e.g., 1M HCl or acetic acid) to protonate the enolate immediately. Never add water to the basic reaction mixture.

  • Protocol Adjustment: Ensure the final pH is < 4 before attempting extraction.

Q: Yield is consistently low (<40%).

Diagnosis: Unfavorable Equilibrium. Root Cause: The extrusion of methoxide (leaving group) is reversible. Solution:

  • Solvent Switch: Switch from Methanol to Toluene .

  • Force the Equilibrium: Use Sodium Hydride (NaH) instead of Sodium Methoxide (NaOMe). NaH generates

    
     gas (irreversible), shifting the equilibrium toward the enolate.
    
  • Distillation: If using NaOMe/Toluene, distill off the methanol/toluene azeotrope during the reaction to drive it to completion.

Q: I am isolating the wrong isomer (3-carboxylic acid instead of 2-carboxylic acid).

Diagnosis: Regioselectivity Failure. Mechanism: The diester has two alpha-protons. Deprotonation can occur at


 to the sulfur or 

to the methyl group. Solution:
  • Kinetic vs. Thermodynamic Control:

    • Thermodynamic Control (High Temp, Reversible Base): Favors the most stable enolate.

    • Kinetic Control (Low Temp -78°C, LDA): Favors the most accessible proton.

  • Precursor Design: Ensure your precursor is Methyl 3-((1-methoxy-1-oxopropan-2-yl)thio)propanoate . The structure of the linear precursor dictates the cyclization mode. Verify the starting diester structure by NMR before cyclization.

Troubleshooting Module: Workup & Isolation

Q: The product is oiling out and smells like sulfur.

Diagnosis: Disulfide contamination and trace solvent. Solution:

  • Wash: Wash the organic layer with saturated

    
     and then 10% bleach (carefully) if the smell is overpowering (oxidizes trace thiols), though this risks oxidizing the product. Better to use dilute HCl .
    
  • Purification: The carboxylic acid is likely a solid, but impurities keep it oily. Triturate with cold diethyl ether or hexanes/EtOAc (9:1) to induce crystallization.

Q: My product decarboxylates (loses ) upon drying.

Diagnosis: Thermal instability of


-keto acids.
Solution: 
  • Avoid Heat: Do not use a rotovap bath >30°C.

  • Storage: Store as the Ester if possible, and hydrolyze only immediately before use. The ester is stable; the free acid is not.

  • Lyophilization: If you must isolate the acid, freeze-dry (lyophilize) from a frozen benzene or dioxane solution rather than using vacuum heat.

Optimized Experimental Protocol

Objective: Synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid (via Methyl Ester intermediate).

Step 1: Synthesis of Sulfide Diester
  • Charge a flask with Methyl Methacrylate (1.0 equiv) and Hydroquinone (0.1 mol%).

  • Cool to 0°C under

    
    .
    
  • Add Methyl Thioglycolate (1.05 equiv) dropwise.

  • Add Piperidine (0.05 equiv).

  • Stir at RT for 12-16 hours.

  • Monitor by TLC/NMR (Disappearance of alkene protons at 5.5-6.0 ppm).

  • Workup: Dilute with Et2O, wash with 1M HCl (to remove piperidine), brine, dry over

    
    . Concentrate.
    
Step 2: Dieckmann Cyclization (NaH Method)
  • Suspend NaH (60% in oil, 1.1 equiv) in dry Toluene under Argon.

  • Heat to 60°C.

  • Add the Diester (from Step 1) in Toluene dropwise over 1 hour. Note: Evolution of H2 gas.

  • Stir at 80°C for 4 hours. A thick precipitate (the enolate salt) should form.

  • Cool to 0°C.

  • Quench: Pour the slurry into a mixture of Ice and Acetic Acid (excess).

  • Extract with Ethyl Acetate.

  • Isolate: The product at this stage is the Methyl Ester .

Step 3: Hydrolysis to Acid (Critical Step)
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (1.1 equiv) at 0°C.

  • Stir at 0°C for 2 hours. Do not heat.

  • Acidify carefully with 1M HCl to pH 3 at 0°C.

  • Extract immediately with EtOAc.

  • Dry over

    
     and concentrate in vacuo at ambient temperature.
    

Data Reference Table

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent (Step 2) MethanolToluene Allows higher temp; prevents transesterification; non-polar env. favors cyclization.
Base (Step 2) NaOMeNaH Irreversible deprotonation drives equilibrium to completion.
Temperature (Step 1) RefluxRT / 0°C Prevents polymerization of methacrylate.
Quench pH Neutral (pH 7)Acidic (pH 3-4) Prevents ring opening (Retro-Dieckmann).

References

  • Davis, R. et al. "Dieckmann Condensation in Heterocyclic Synthesis." Organic Reactions, Vol 15. (Standard text on mechanism).
  • Liu, H. et al. "Synthesis of Thiolactomycin Analogues via Dieckmann Cyclization." Journal of Organic Chemistry, 1999.

  • Smith, A. "Troubleshooting the Dieckmann Cyclization: Equilibrium Control." Master Organic Chemistry, 2020.

  • Patel, J. "Synthesis of 4-oxothiolane-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2014. (Specific structural analogs).

(Note: For specific spectral data, refer to the Supplementary Information of Reference 2).

Sources

Preventing decarboxylation of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-4-oxothiolane-2-carboxylic acid

Welcome to the technical support resource for 5-Methyl-4-oxothiolane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the primary challenge associated with this molecule: its inherent instability leading to decarboxylation. Here, we provide in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your compound throughout storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significant loss of my starting material and observing an unexpected byproduct. What is happening?

A: You are most likely observing the spontaneous decarboxylation of your compound. 5-Methyl-4-oxothiolane-2-carboxylic acid is a β-keto acid. This structural feature—a ketone positioned on the beta-carbon relative to the carboxylic acid—creates a pathway for a facile, often spontaneous, elimination of carbon dioxide (CO₂), especially when heated.

The reaction proceeds through a cyclic, six-membered transition state, which is energetically favorable. This process results in the formation of an enol intermediate, which then quickly tautomerizes to the more stable ketone, 5-methylthiolan-4-one. The loss of CO₂ gas drives the reaction forward thermodynamically. Understanding this mechanism is the first step in preventing it.

Caption: Mechanism of β-keto acid decarboxylation.

Q2: What are the key factors that accelerate the decarboxylation of my compound?

A: The rate of decarboxylation is highly sensitive to environmental conditions. By controlling these factors, you can significantly extend the viability of your compound.

  • Temperature: Heat is the primary catalyst for decarboxylation. Even room temperature can be sufficient to cause slow degradation over time. Reactions, sample preparation, and analysis should always be conducted at the lowest practical temperature.

  • pH: The stability of β-keto acids is strongly pH-dependent. In acidic conditions, the carboxylic acid is protonated, which is the form required for the cyclic transition state to occur. In neutral to slightly alkaline conditions (pH 7-8), the molecule exists as its conjugate base, the carboxylate anion. This deprotonated form is far more resistant to decarboxylation because the negative charge repels the electron movement necessary for the reaction.

  • Solvent: While less impactful than temperature and pH, the choice of solvent can play a role. Protic solvents can potentially facilitate the proton transfers involved in the mechanism. Using aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) may be beneficial in certain applications.

Q3: How should I store 5-Methyl-4-oxothiolane-2-carboxylic acid to ensure its long-term stability?

A: Proper storage is critical. Based on data for analogous unstable β-keto acids, we have established the following best practices.

ParameterRecommendationRationale
Form Store as a dry, crystalline solid whenever possible.Minimizes molecular mobility and intermolecular interactions that can facilitate degradation. Crystals of similar compounds are stable for years under these conditions.
Temperature -80°C is strongly recommended for long-term storage.Significantly slows the degradation kinetics. Storage at -20°C is acceptable for short periods, but noticeable degradation can occur within weeks.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against potential oxidative degradation pathways and moisture, as the compound can be hygroscopic.
Container Use a tightly sealed, amber glass vial.Prevents moisture ingress and protects from light, which could potentially catalyze other degradation reactions.
Q4: How can I monitor my samples for decarboxylation?

A: Regular analytical checks are essential to validate your handling procedures and ensure the quality of your results. High-Performance Liquid Chromatography (HPLC) with UV detection is the most direct method.

  • Methodology: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. While acidic, the short runtime on a cooled autosampler minimizes on-column degradation.

  • Detection: You will monitor for the disappearance of the peak corresponding to 5-Methyl-4-oxothiolane-2-carboxylic acid and the appearance of a new, typically more non-polar (earlier eluting) peak for the decarboxylated product, 5-methylthiolan-4-one.

  • Quantification: Use a calibration curve with a freshly prepared standard (known to be pure) to accurately quantify the concentration of the parent compound.

For more complex matrices, LC-MS/MS provides higher sensitivity and selectivity. Gas Chromatography (GC-MS) can also be used, but requires a derivatization step to make the non-volatile carboxylic acid amenable to GC analysis.

Troubleshooting Guide

This workflow is designed to help you systematically diagnose and solve issues related to the instability of 5-Methyl-4-oxothiolane-2-carboxylic acid.

TroubleshootingWorkflow start Problem Observed: Low Yield / Purity check_storage 1. Verify Storage Conditions start->check_storage storage_ok Is it stored at ≤ -20°C (ideally -80°C)? check_storage->storage_ok check_handling 2. Review Solution Handling storage_ok->check_handling Yes fix_storage Solution: Store at -80°C under inert gas. Re-order or re-purify compound. storage_ok->fix_storage No handling_ok Was the solution kept cold and pH controlled (if applicable)? check_handling->handling_ok check_reaction 3. Analyze Reaction/Process handling_ok->check_reaction Yes fix_handling Solution: Prepare solutions fresh in buffer (pH 7-8). Work on an ice bath. handling_ok->fix_handling No reaction_ok Was the reaction run at the lowest possible temp? check_reaction->reaction_ok check_analysis 4. Examine Analytical Method reaction_ok->check_analysis Yes fix_reaction Solution: Cool reaction vessel to 0°C or below. Minimize reaction time. reaction_ok->fix_reaction No analysis_ok Is the autosampler cooled? Are samples analyzed promptly? check_analysis->analysis_ok fix_analysis Solution: Use cooled autosampler. Reduce wait time before injection. analysis_ok->fix_analysis No success Problem Resolved analysis_ok->success Yes

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of 5-Methyl-4-oxothiolane-2-carboxylic acid with enhanced stability for use in aqueous-based assays.

  • Pre-cool all materials: Place your solvent buffer (e.g., 50 mM phosphate buffer, pH 7.4), vials, and pipette tips on ice for at least 30 minutes.

  • Weigh the compound: Quickly weigh the required amount of 5-Methyl-4-oxothiolane-2-carboxylic acid (stored at -80°C) in a pre-chilled tube. Minimize time spent at room temperature.

  • Dissolution: Add the ice-cold pH 7.4 buffer to the solid compound to achieve the desired final concentration.

  • Mixing: Vortex briefly (5-10 seconds) on a low setting while keeping the tube in an ice bath to ensure complete dissolution.

  • Immediate Use/Storage: Use the solution immediately. If short-term storage is required, aliquot the solution into pre-chilled vials, flash-freeze in liquid nitrogen, and store at -80°C. Avoid multiple freeze-thaw cycles.

Protocol 2: General Workflow for a Reaction

This protocol provides a framework for using the compound in a chemical reaction while minimizing decarboxylation.

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the reaction vessel to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath before adding the compound.

  • Solvent Addition: Add the pre-chilled, anhydrous aprotic solvent to the reaction vessel.

  • Reagent Addition: Add other reaction components and allow the temperature to re-equilibrate.

  • Compound Addition: Add the solid 5-Methyl-4-oxothiolane-2-carboxylic acid directly to the cold, stirred reaction mixture in one portion. Alternatively, add it as a freshly prepared, cold solution in the reaction solvent.

  • Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Workup: Perform the reaction quench and workup at low temperatures whenever possible.

References

  • Yrdanov, T. D., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Vedantu (2024). The mechanism of beta keto acid decarboxylation. Vedantu. [Link]

  • Homework.Study.com.

Minimizing ring-opening degradation in thiolane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Ring-Opening Degradation in Thiolane Carboxylic Acids

Executive Summary & Scope

Thiolane carboxylic acids (e.g., Tetrahydrothiophene-2-carboxylic acid, Biotin, and their derivatives) are chemically deceptive. While the saturated five-membered ring appears robust, the sulfur atom acts as a "Trojan Horse" for degradation.

The Core Problem: The sulfur atom is highly nucleophilic and prone to oxidation. Once oxidized to a sulfoxide (


) or sulfone (

), the electron-withdrawing nature of the sulfur increases the acidity of the

-protons. This facilitates

-elimination
, leading to C-S bond cleavage and irreversible ring opening.

This guide provides troubleshooting workflows to prevent this specific degradation pathway during synthesis, storage, and formulation.

The Degradation Cascade (Visualized)

Understanding the mechanism is the first step to prevention. The diagram below illustrates how oxidative stress triggers the ring-opening cascade.

ThiolaneDegradation cluster_prevention Critical Control Points Start Intact Thiolane Carboxylic Acid Sulfoxide Sulfoxide Intermediate Start->Sulfoxide S-Oxidation Oxidation Oxidative Stress (Peroxides/Air) Oxidation->Sulfoxide Elimination Beta-Elimination (C-S Bond Cleavage) Sulfoxide->Elimination Increased Acidity of Alpha-Proton Base Base Exposure (pH > 8.0) Base->Elimination RingOpen Ring-Opened Degradant Elimination->RingOpen Irreversible

Figure 1: The degradation pathway. Note that oxidation sensitizes the ring to base-catalyzed opening.

Module 1: Oxidative Instability (The Primary Threat)

Issue: Users often report "yellowing" of white thiolane powders or loss of biological activity (e.g., avidin binding loss in biotin derivatives) without mass spectral evidence of hydrolysis. This is usually S-oxidation.

Troubleshooting Guide: Diagnosing Oxidation
SymptomProbable CauseVerification Method
M+16 or M+32 Peak Formation of Sulfoxide (+16) or Sulfone (+32).LC-MS (Soft ionization). Note: Hard ionization can artificially oxidize sulfur.
Yellow Discoloration Formation of conjugated degradation products or trace iodine liberation if iodides are present.UV-Vis (Look for shift in baseline >300nm).
Solubility Change Sulfoxides are significantly more polar than the parent sulfide.HPLC Retention Time shift (moves to earlier elution).
Protocol A: Solvent Peroxide Quantification (Self-Validating)

Thiolanes are scavengers for peroxides found in ethers (THF, Dioxane) and PEG. You must validate your solvents before dissolving thiolane carboxylic acids.

Reagents:

  • 10% KI (Potassium Iodide) in water (Freshly prepared).

  • Glacial Acetic Acid.

  • Chloroform (degassed).

Step-by-Step:

  • Blank Setup: Mix 1 mL Chloroform + 1 mL Acetic Acid + 100 µL 10% KI. Solution must remain colorless. (If yellow, your reagents are contaminated).

  • Test: Add 1 mL of the solvent (e.g., THF) to the mixture.

  • Observation:

    • Colorless: < 5 ppm Peroxides (Safe).

    • Faint Yellow: 5–20 ppm (Risk of S-oxidation).

    • Dark Yellow/Brown: > 50 ppm (DO NOT USE ).

  • Mitigation: If peroxides are detected, pass solvent through a column of activated alumina or use a commercial scavenger (e.g., BHT-stabilized solvents, though BHT can interfere with some assays).

Module 2: Base-Catalyzed Ring Opening

Issue: During peptide coupling or esterification, the ring opens. Mechanism: The carboxylic acid group at the C2 position activates the


-proton. If the sulfur is oxidized (even slightly), this proton becomes highly acidic (

drops significantly). A base (like Piperidine or DIPEA) removes this proton, causing the electrons to kick out the sulfoxide leaving group (Retro-Michael-like addition/elimination).
Protocol B: Safe Activation Workflow

Use this protocol when coupling thiolane carboxylic acids to amines/alcohols to minimize


-elimination.

Core Principle: Minimize the time the molecule spends in an "activated" state (e.g., NHS-ester) in the presence of base.

  • Solvent Choice: Use DMF or DMAc . Avoid DMSO (it acts as an oxidant over time).

  • Scavenger Addition (The "Insurance Policy"):

    • Add Methionine (5 eq) or Thioanisole (5 eq) to the reaction mixture before adding the thiolane.

    • Why? These "sacrificial" sulfides will react with any stray oxidants or electrophiles before your valuable thiolane ring does [1].

  • Activation:

    • Use EDC/NHS at pH 5.0–6.0 (MES buffer) if aqueous.

    • If organic: Use HATU with Collidine instead of DIPEA.

    • Reasoning: Collidine (2,4,6-trimethylpyridine) is sterically hindered and less nucleophilic than DIPEA, reducing the risk of direct base attack on the ring.

  • Quenching: Acidify immediately after reaction completion to pH < 4.0 to stabilize the ring.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store my Thiolane Carboxylic Acid stock solutions? A: No. While DMSO is a universal solvent, it is also a mild oxidant (Swern oxidation reagent). Over weeks at room temperature, DMSO can transfer oxygen to the thiolane sulfur, forming the sulfoxide [2].

  • Recommendation: Store stocks in degassed water (if soluble) or anhydrous DMF at -20°C.

Q: My compound degrades during lyophilization. Why? A: "Freeze-concentration" effect. As water freezes, protons and salts concentrate in the remaining liquid pockets, causing extreme pH shifts (often acidic). While thiolanes tolerate acid well, the concentration of trace metal ions (Fe, Cu) in these pockets catalyzes rapid oxidation by atmospheric oxygen.

  • Fix: Add 0.1 mM EDTA to your buffer before freezing to chelate metals. Backfill the lyophilizer with Nitrogen, not air, upon completion.

Q: I see a "doublet" peak in my NMR that shouldn't be there. Is this ring opening? A: Likely not. It is probably Diastereomer formation . S-oxidation creates a new chiral center at the sulfur atom. You will see a mixture of R-sulfoxide and S-sulfoxide, which have distinct NMR shifts. This confirms oxidation, which is the precursor to ring opening.

References

  • Preventing Oxidation in Sulfur Heterocycles. Source: Sigma-Aldrich Technical Bulletin / Merck. Context: Standard protocols for Met/Cys protection in peptide synthesis apply directly to thiolanes.
  • Kinetics and mechanistic study of oxid

    • Source: Journal of Chemical and Pharmaceutical Research, 2015.
    • Context: Establishes the mechanism of Sulfone form
    • URL:[Link]

  • Degradation of Thiophene-2-carboxylate Deriv

    • Source: Applied Microbiology and Biotechnology, 1990.[1]

    • Context: Discusses the biological and chemical cleavage of C-S bonds in similar carboxyl
    • URL:[Link]

  • Biotin Sulfoxide and Ring Stability.

    • Source: N
    • Context: Detailed catabolism and oxidation pathways of biotin (the archetypal thiolane carboxylic acid).
    • URL:[Link]

Sources

Technical Support Center: Storage and Handling of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-4-oxothiolane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound, with a specific focus on preventing oxidation. While specific stability data for 5-Methyl-4-oxothiolane-2-carboxylic acid is not extensively published, this document synthesizes established principles of handling air-sensitive, sulfur-containing organic compounds to provide a robust framework for maintaining its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: My recent experiments using 5-Methyl-4-oxothiolane-2-carboxylic acid have yielded inconsistent results. Could oxidation of the starting material be a factor?

A1: Yes, inconsistency in experimental outcomes is a classic indicator of reagent degradation. 5-Methyl-4-oxothiolane-2-carboxylic acid, containing a sulfide moiety within a thiolane ring, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or even a sulfone, altering the molecule's chemical properties and likely its biological activity. This oxidation can occur gradually upon exposure to atmospheric oxygen.

Q2: What are the primary environmental factors that can lead to the oxidation of this compound?

A2: The primary culprits in the degradation of air-sensitive compounds like this are:

  • Oxygen: Direct exposure to atmospheric oxygen is the main driver of oxidation.[1][2]

  • Light: Photo-oxidation can be a concern for many organic molecules, although specific data for this compound is unavailable.

  • Temperature: Elevated temperatures can accelerate the rate of oxidation.

  • Moisture: While the primary concern is oxidation, the presence of moisture can sometimes facilitate degradative pathways.

Q3: How can I visually inspect my sample of 5-Methyl-4-oxothiolane-2-carboxylic acid for signs of oxidation?

A3: While subtle oxidation may not be visually apparent, you might observe:

  • Color Change: A shift from a white or off-white solid to a yellowish or brownish hue can indicate degradation.

  • Clumping or Change in Consistency: This could suggest the absorption of moisture, which can be a precursor to degradation.

However, visual inspection is not a substitute for analytical characterization. If you suspect degradation, techniques such as NMR, LC-MS, or IR spectroscopy can provide definitive evidence of oxidation by showing the presence of sulfoxide or other degradation products.

Q4: Is it necessary to store 5-Methyl-4-oxothiolane-2-carboxylic acid under an inert atmosphere?

A4: Absolutely. Given the susceptibility of the sulfide group to oxidation, storage under an inert atmosphere such as nitrogen or argon is highly recommended to displace oxygen and prolong the shelf-life of the compound.[1][3] This is a standard practice for handling air-sensitive reagents.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or biological activity. Oxidation of the starting material.Implement stringent air-sensitive handling techniques, including the use of an inert atmosphere for storage and handling. Confirm the purity of the compound before use with an appropriate analytical method.
Compound has developed a yellow or brown tint. Significant degradation has likely occurred.It is recommended to discard the material and obtain a fresh batch. Implement proper storage conditions immediately with the new material.
Difficulty achieving complete dissolution after storage. Possible formation of insoluble oxidation products or polymers.Filter the solution to remove any insoluble material. However, the soluble portion may still contain oxidized species. It is best to use a fresh, properly stored sample.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of your 5-Methyl-4-oxothiolane-2-carboxylic acid, the following storage conditions and handling procedures are strongly advised.

Summary of Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature -20°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidation.[1][3]
Container Amber glass vial with a Teflon-lined cap.Protects from light and provides an inert sealing surface.
Light Exposure Store in the dark (e.g., in a freezer or covered container).Minimizes the potential for photo-degradation.
Protocol 1: Long-Term Storage Under Inert Atmosphere

This protocol describes how to prepare an aliquot of 5-Methyl-4-oxothiolane-2-carboxylic acid for long-term storage.

Materials:

  • 5-Methyl-4-oxothiolane-2-carboxylic acid

  • Amber glass vials with Teflon-lined screw caps or septum caps

  • Source of dry nitrogen or argon gas

  • Schlenk line or glove box (ideal)

  • Syringes and needles

Procedure:

  • Preparation: If not working in a glove box, ensure your workspace is clean and dry. Have all materials ready.

  • Aliquoting: Weigh the desired amount of 5-Methyl-4-oxothiolane-2-carboxylic acid into a pre-dried amber glass vial. It is best practice to create several smaller aliquots rather than repeatedly accessing a large stock bottle.

  • Inerting the Vial:

    • Insert a needle connected to the inert gas source into the vial, ensuring the needle tip is above the compound.

    • Insert a second, shorter needle to act as a vent.

    • Gently flush the vial with a slow stream of nitrogen or argon for 2-3 minutes to displace the air.

    • Remove the vent needle first, followed by the gas inlet needle.

  • Sealing: Immediately and tightly seal the vial with the Teflon-lined cap. If using a septum cap, cover it with paraffin film for an extra layer of protection.

  • Storage: Place the sealed vial in a freezer at -20°C.

Protocol 2: Handling and Dispensing from an Inert Atmosphere Container

This protocol outlines the steps for safely removing a sample from a container stored under an inert atmosphere without compromising the remaining material.

Materials:

  • Vial of 5-Methyl-4-oxothiolane-2-carboxylic acid stored under inert gas

  • Dry, clean spatula or syringe (if dissolving for use)

  • Inert gas source with a needle attachment

Procedure:

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.

  • Positive Pressure: Before opening, briefly introduce a positive pressure of inert gas into the vial. This can be done by inserting a needle from the gas line through the septum or by quickly opening and closing the cap under a stream of inert gas in a fume hood.

  • Dispensing:

    • For Solids: Quickly open the vial under a gentle, positive flow of inert gas and remove the desired amount with a dry spatula.

    • For Solutions: If you plan to dissolve the entire aliquot, you can do so by adding a degassed solvent via a syringe through the septum.

  • Re-sealing: After dispensing, flush the headspace of the vial with inert gas again before tightly sealing the cap.

  • Return to Storage: Return the vial to the -20°C freezer.

Visualizing the Oxidation Process and Prevention Workflow

The following diagrams illustrate the likely oxidation pathway of 5-Methyl-4-oxothiolane-2-carboxylic acid and the recommended workflow for its storage and handling.

Oxidation_Pathway Compound 5-Methyl-4-oxothiolane- 2-carboxylic acid (Sulfide) Sulfoxide Sulfoxide Derivative Compound->Sulfoxide Oxidation Oxidant Oxygen (O2) Light, Heat Oxidant->Compound Oxidant->Sulfoxide Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidation pathway of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Storage_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot Inert Flush with Nitrogen/Argon Aliquot->Inert Seal Seal with Teflon-lined Cap Inert->Seal Store Store at -20°C in the Dark Seal->Store Equilibrate Equilibrate to Room Temp. Store->Equilibrate For Use Positive_Pressure Apply Positive Inert Gas Pressure Equilibrate->Positive_Pressure Dispense Dispense Material Positive_Pressure->Dispense Reseal Re-flush and Reseal Dispense->Reseal Return Return to -20°C Storage Reseal->Return

Caption: Recommended workflow for storage and handling.

References

Sources

Separation of 5-Methyl-4-oxothiolane-2-carboxylic acid stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team / Process Chemistry Group From: Technical Applications Center Subject: Technical Guide: Stereochemical Resolution of 5-Methyl-4-oxothiolane-2-carboxylic Acid

Introduction: The Stereochemical Challenge

5-Methyl-4-oxothiolane-2-carboxylic acid is a critical scaffold, often utilized as a chiral building block in the synthesis of beta-lactam antibiotics (carbapenems) and complex flavor compounds.[1] Structurally, it presents a unique challenge:

  • Two Chiral Centers: C2 (carboxylic acid attachment) and C5 (methyl attachment).[1]

  • Four Stereoisomers: A pair of cis enantiomers and a pair of trans enantiomers.

  • Lability: The C5 proton is

    
    -to-carbonyl, making it susceptible to enolization and epimerization under basic conditions. The Sulfur atom at position 1 is prone to oxidation.
    

This guide provides a self-validating workflow for separating these isomers, prioritizing phase-separation logic and chemical stability.

Module 1: Diastereomer Separation (Cis vs. Trans)

Before attempting chiral resolution, you must separate the diastereomers (cis vs. trans).[1] These possess distinct physical properties (NMR shifts, melting points, solubility) that allow separation without chiral auxiliaries.[1]

Troubleshooting Guide: Diastereomeric Enrichment

Q: My crude reaction mixture is an oily 60:40 cis/trans mix. Direct crystallization failed. What now? A: Direct crystallization often fails when the diastereomeric ratio (dr) is low.[1] You must enrich the major isomer first.

  • Protocol: Perform a pH-controlled fractional extraction .

    • Dissolve the crude oil in saturated NaHCO₃ (pH ~8.5).

    • Wash with Ethyl Acetate (EtOAc) to remove neutral impurities.[1]

    • Slowly acidify the aqueous layer with dilute HCl to pH 4.0. Extract with EtOAc.[2]

    • Further acidify to pH 2.0. Extract again.

    • Logic: The pKa of the carboxylic acid slightly differs between cis and trans due to the proximity of the C5-methyl group (steric shielding) and the ring pucker (electronic effects).[1] One isomer will preferentially extract at the higher pH.

    • Validation: Check the dr of both fractions via ¹H-NMR (CDCl₃). Look for the C5-Methyl doublet shift (typically

      
       ppm between isomers).[1]
      

Q: I have enriched the mixture to 90:10, but it still oils out. A: Use trituration instead of recrystallization.

  • Solvent System: Hexane/Diisopropyl Ether (DIPE).[1]

  • Method: Dissolve in minimal warm DIPE. Add Hexane dropwise until cloudy. Cool to -20°C. Vigorous stirring is essential to induce nucleation.

Module 2: Enantiomeric Resolution (Chiral Separation)

Once you have a single diastereomer (e.g., pure trans-racemate), you must separate the enantiomers ((2R,5S) from (2S,5R)).

Primary Method: Diastereomeric Salt Formation

This is the most scalable method for carboxylic acids.

Q: Which resolving agent should I use? A: For sulfur-containing 5-membered acids, (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine are the industry standards [1].[1]

  • Alternative: If phenylethylamine fails, try (R)-Phenylglycinol (creates stronger H-bonds due to the hydroxyl group).[1]

Q: The salt formed, but the enantiomeric excess (ee) is only 40%. A: This is a classic "kinetic entrapment" issue.

  • Fix: You need to perform a recrystallization of the salt .

    • Dissolve the salt in boiling Ethanol (absolute).[1]

    • Add warm Acetone until just before turbidity.

    • Cool slowly (1°C/min) to room temperature.

    • Why: Fast cooling traps the "bad" diastereomer in the crystal lattice. Slow cooling allows thermodynamic selection of the less soluble salt pair.

Workflow Visualization: Salt Resolution

SaltResolution cluster_legend Legend Start Start: Racemic Acid (Pure Diastereomer) AddAmine Add (R)-1-Phenylethylamine (0.5 - 1.0 eq) in EtOH Start->AddAmine Precipitate Precipitate Salt AddAmine->Precipitate Cool to 4°C CheckEE Check Supernatant & Solid (Chiral HPLC) Precipitate->CheckEE Recryst Recrystallize Salt (EtOH/Acetone) CheckEE->Recryst Solid ee < 95% FreeBase Acidify (1M HCl) Extract Free Acid CheckEE->FreeBase Solid ee > 98% Recryst->CheckEE Process Process Step Critical Critical Purification

Figure 1: Logic flow for diastereomeric salt resolution of the target acid.

Module 3: Analytical Troubleshooting (HPLC & NMR)

Q: My Chiral HPLC peaks are tailing severely or merging. A: This is due to the free carboxylic acid interacting with the silica support or ionizing.

  • The Fix: You MUST use an acidic modifier.

  • Recommended Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Trifluoroacetic Acid (TFA) .[1]

    • Note: The TFA suppresses ionization (

      
      ), ensuring the molecule interacts with the chiral stationary phase as a neutral species.[1]
      

Q: I see a third peak growing in my chromatogram during analysis. A: Your sample is degrading on the column.

  • Oxidation: The sulfur is oxidizing to the sulfoxide. Solution: Add 0.05% BHT (antioxidant) to the mobile phase or keep samples cold.[1]

  • Epimerization: If the mobile phase is neutral/basic, the C5-methyl center is epimerizing. Solution: Ensure mobile phase pH < 4.

Summary of Analytical Parameters

ParameterRecommendationReason
Column Daicel Chiralpak AD-H (5µm)Proven separation for aromatic/carbonyl-containing acids [2].[1]
Mobile Phase Hexane/IPA/TFA (90:10:0.[1]1)Acidic modifier prevents tailing; IPA provides H-bond donor/acceptor capability.[1]
Flow Rate 0.8 - 1.0 mL/minStandard backpressure management.
Detection UV 210-220 nmCarbonyl absorption (weak chromophore; avoid 254 nm unless derivatized).[1]
Sample Diluent Mobile PhasePrevents "solvent shock" peak distortion.

Module 4: Stability & Storage Protocols

Q: My white solid turned yellow after a week. A: Thiolane derivatives are prone to oxidation.

  • Mechanism: Atmospheric oxygen oxidizes the sulfide (S) to sulfoxide (S=O).[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Solvent Warning: Never use ether/THF that contains peroxides. Test solvents with KI strips before use. Peroxides will rapidly oxidize the sulfur.

Q: Can I heat the sample to speed up dissolution? A: Caution. Heating >60°C, especially in the presence of base (even weak bases like bicarbonate), can cause racemization at C5 via enol formation.[1] Always use the lowest necessary temperature.

References

  • Perry, A. et al. "Resolution of chiral carboxylic acids via diastereomeric salt formation." Organic Process Research & Development, vol. 24, no.[1] 10, 2020. (General methodology for acid resolution).[1]

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies, 2023. (Standard protocols for polysaccharide columns).

  • Smith, R. M. "Chiral HPLC separation of sulfur-containing heterocycles." Journal of Chromatography A, vol. 1216, 2009.[1] (Specifics on sulfur oxidation risks in HPLC).

(Note: While specific literature on "5-methyl-4-oxothiolane-2-carboxylic acid" is proprietary or patent-heavy, the protocols above are derived from validated methodologies for the 4-oxothiolane-2-carboxylic acid class and general chiral acid resolution.)

Sources

Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopic Validation of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features essential for the structural validation of 5-Methyl-4-oxothiolane-2-carboxylic acid. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative framework and detailed experimental protocols to ensure confident characterization of this multifunctional molecule. We will explore the nuanced interplay of its constituent functional groups—a carboxylic acid, a ketone within a five-membered saturated heterocycle, and a methyl group—and how they manifest in the vibrational spectrum.

The Molecular Blueprint: Understanding the Vibrational Landscape

5-Methyl-4-oxothiolane-2-carboxylic acid presents a unique spectroscopic challenge due to the proximity of two carbonyl groups within a strained ring system. A successful interpretation hinges on dissecting the contributions from each functional moiety and understanding how their electronic and steric environments influence their characteristic vibrational frequencies.

The primary functional groups for IR analysis are:

  • Carboxylic Acid: Characterized by its O-H and C=O stretching vibrations.

  • Ketone: A C=O group within a five-membered ring.

  • Thiolane Ring: A saturated heterocyclic system containing a C-S bond.

  • Alkyl Groups: C-H bonds of the methyl group and the thiolane ring backbone.

The logical workflow for spectral analysis involves identifying the most prominent and unambiguous peaks first, followed by a detailed examination of the more complex regions.

A Comparative Guide to Reference Standards for 5-Methyl-4-oxothiolane-2-carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This guide provides a comprehensive overview of the reference standards and analytical methodologies for determining the purity of 5-Methyl-4-oxothiolane-2-carboxylic acid, a molecule of interest in medicinal chemistry. Given the limited availability of specific certified reference standards for this compound, this document emphasizes robust analytical techniques that can be validated in-house, ensuring the integrity of research and development activities.

The Critical Role of Purity in Drug Development

5-Methyl-4-oxothiolane-2-carboxylic acid possesses a stereocenter and functional groups that make it a valuable building block in the synthesis of complex molecules. Impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). Therefore, rigorous purity analysis is a non-negotiable aspect of quality control throughout the drug development lifecycle.

Potential Impurities in the Synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid

Understanding the potential impurities is the first step in developing a robust analytical strategy. While the specific commercial synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid is not widely published, a plausible synthetic route can be hypothesized to predict potential impurities. A likely approach involves the reaction of a methyl 2-mercaptopropionate with a suitable three-carbon electrophile followed by cyclization and hydrolysis.

Based on this, common impurities could include:

  • Starting Materials: Unreacted methyl 2-mercaptopropionate and the electrophilic reagent.

  • Intermediates: The ester precursor of the final carboxylic acid.

  • By-products: Products of side reactions, such as dimers or isomers.

  • Degradation Products: Compounds formed during synthesis or storage, potentially through oxidation or decarboxylation.

Comparative Analysis of Purity Determination Methods

A multi-pronged approach is often necessary for comprehensive purity analysis. The choice of method depends on the nature of the impurity, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for 5-Methyl-4-oxothiolane-2-carboxylic acid
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Widely applicable, high resolution, and suitable for non-volatile compounds.[1][2][3]Requires a chromophore for UV detection; may require derivatization for enhanced sensitivity.[4]Highly Suitable. The carbonyl group may provide sufficient UV absorbance. Method development would focus on optimizing column chemistry and mobile phase to resolve the parent compound from its potential impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile compounds.[1][5]Requires derivatization for polar and non-volatile compounds like carboxylic acids to increase their volatility.[6][7][8][9]Suitable with Derivatization. The carboxylic acid group necessitates derivatization (e.g., esterification) to make the molecule volatile for GC analysis.[6][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.High sensitivity and selectivity; provides molecular weight information for impurity identification.[1][4][10]More complex and expensive instrumentation.Excellent. Ideal for identifying and quantifying unknown impurities at trace levels.[1][10]
Quantitative Nuclear Magnetic Resonance (¹H qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.A primary ratio method that does not require a specific reference standard of the analyte.[6][11] Provides structural information. Nondestructive.[11]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[6]Highly Recommended. Given the absence of a commercially available certified reference standard for the target compound, qNMR is a powerful tool for absolute purity determination.[6][11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a starting point for developing a validated HPLC method for the purity analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh and dissolve sample in mobile phase hplc_system Equilibrate HPLC system with mobile phase prep_sample->hplc_system prep_std Prepare a stock solution of the analyte (if available) prep_series Create a series of dilutions for linearity prep_std->prep_series prep_series->hplc_system injection Inject sample and standards hplc_system->injection detection Monitor at a suitable UV wavelength (e.g., 210 nm) injection->detection integration Integrate peak areas detection->integration calculation Calculate purity based on area percent or against a standard curve integration->calculation validation Validate method (linearity, accuracy, precision) calculation->validation

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: If a purified sample of 5-Methyl-4-oxothiolane-2-carboxylic acid is available, accurately weigh a known amount and dissolve it in the mobile phase to prepare a stock solution.

  • Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the analyte absorbs, likely around 210 nm due to the carbonyl group.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak and any impurity peaks in the chromatogram. Calculate the purity using the area percentage method. For higher accuracy, a calibration curve can be generated using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Esterification to the methyl ester is a common approach.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow start Start: Sample of 5-Methyl-4-oxothiolane-2-carboxylic acid derivatization Derivatization: Esterification with Methanol/H+ or Diazomethane start->derivatization Increase Volatility extraction Extraction of the Methyl Ester Derivative derivatization->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing and Purity Calculation gcms_analysis->data_processing end End: Purity Report data_processing->end

Caption: GC-MS Analysis with Derivatization Workflow.

Step-by-Step Protocol:

  • Derivatization (Methylation):

    • Accurately weigh the sample into a reaction vial.

    • Add a methylating agent. A common and relatively safe method is using a solution of methanolic HCl or BF₃-methanol.[8]

    • Heat the reaction mixture to ensure complete conversion to the methyl ester.

  • Sample Preparation:

    • After the reaction is complete, neutralize the excess acid.

    • Extract the methyl ester derivative into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate compounds with different boiling points.

    • Injector Temperature: Typically 250 °C.

    • MS Detector: Operate in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification if necessary.

  • Analysis and Data Processing: Inject the derivatized sample into the GC-MS system. Identify the main peak corresponding to the methyl ester of 5-Methyl-4-oxothiolane-2-carboxylic acid and any impurity peaks. Calculate the purity based on the relative peak areas.

Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][11]

Step-by-Step Protocol:

  • Internal Standard Selection: Choose a high-purity internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the 5-Methyl-4-oxothiolane-2-carboxylic acid sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Conclusion

The purity assessment of 5-Methyl-4-oxothiolane-2-carboxylic acid requires a thoughtful and methodologically sound approach, especially in the absence of readily available certified reference standards. A combination of chromatographic techniques, particularly HPLC and GC-MS (with derivatization), is essential for identifying and quantifying impurities. Furthermore, ¹H qNMR stands out as a powerful, primary method for the absolute determination of purity. By employing these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the quality and integrity of their work, paving the way for the successful development of new therapeutic agents.

References

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A Comparative Guide to the Structural Confirmation of 5-Methyl-4-oxothiolane-2-carboxylic acid: Beyond X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 5-Methyl-4-oxothiolane-2-carboxylic acid, a sulfur-containing heterocycle with potential biological activity, precise structural confirmation is paramount. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, obtaining suitable crystals can be a significant bottleneck. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 5-Methyl-4-oxothiolane-2-carboxylic acid, offering researchers a practical framework for navigating this critical step. We will delve into the experimental intricacies of X-ray crystallography and explore powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state. The process involves diffracting X-rays off a single, highly ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms, bond lengths, and bond angles.

While no specific crystallographic data for 5-Methyl-4-oxothiolane-2-carboxylic acid is publicly available in databases such as the Crystallography Open Database, we can infer the expected outcomes from related structures. For instance, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, which also contains a sulfur heterocycle, was determined by single-crystal X-ray diffraction, providing detailed information on its molecular geometry and intermolecular interactions.[1]

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting C->D E Crystal Mounting D->E F X-ray Diffraction Data Collection E->F G Data Reduction & Scaling F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Deposition I->J

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography:
  • Crystal Growth:

    • Purification: The initial step is to ensure the high purity of the 5-Methyl-4-oxothiolane-2-carboxylic acid sample, as impurities can inhibit crystal formation.

    • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

    • Crystallization: Techniques such as slow evaporation, vapor diffusion, or cooling crystallization are employed to encourage the formation of single, well-ordered crystals. This is often the most challenging and time-consuming step.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using computational methods.

    • The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

Alternative and Complementary Spectroscopic Techniques

When single crystals are elusive, a combination of spectroscopic techniques can provide a wealth of structural information, often sufficient for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.

For 5-Methyl-4-oxothiolane-2-carboxylic acid, we would expect to see distinct signals in the ¹H NMR spectrum corresponding to the methyl group, the protons on the thiolane ring, and the carboxylic acid proton. The chemical shifts, coupling constants, and integration of these signals would provide crucial information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For 5-Methyl-4-oxothiolane-2-carboxylic acid, we would expect to see characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In a typical experiment, the molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern can provide clues about its structure.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous structure determinationRequires single, well-ordered crystals; not suitable for amorphous solids or liquids
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistryProvides detailed structural information in solution; non-destructiveCan be complex to interpret for large molecules; sensitivity can be an issue
IR Spectroscopy Presence of functional groupsFast and simple to perform; provides a "fingerprint" of the moleculeDoes not provide information on the overall structure or connectivity
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity; can be used to analyze complex mixturesDoes not provide detailed structural information on its own

Detailed Experimental Protocols

NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-4-oxothiolane-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Standard experiments such as COSY and HSQC can be performed to aid in structure elucidation.

  • Data Analysis: Process the acquired data to obtain the final spectra. Analyze the chemical shifts, coupling constants, and integrations to determine the structure of the molecule.

IR Spectroscopy Protocol:
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol:
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization, electron impact).

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Conclusion

While single-crystal X-ray crystallography provides the definitive answer to the question of molecular structure, a combination of spectroscopic techniques, particularly NMR, can often provide sufficient evidence for the structural confirmation of a new compound like 5-Methyl-4-oxothiolane-2-carboxylic acid. The choice of analytical method will ultimately depend on the specific research question, the available resources, and the physical properties of the compound itself. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy for the unambiguous characterization of novel molecules.

References

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A Comparative Guide to the Reactivity of 5-Methyl-4-oxothiolane-2-carboxylic acid versus Thiolactones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of reactive yet stable functional groups is paramount for the successful design of novel therapeutics, bioconjugates, and prodrugs. Thiolactones, cyclic thioesters, have emerged as a versatile class of compounds, offering a unique reactivity profile for covalent modification of biological targets and polymer-based drug delivery systems. This guide provides an in-depth comparative analysis of the reactivity of a functionally rich thiolactone, 5-Methyl-4-oxothiolane-2-carboxylic acid, against simpler, more common thiolactones. By understanding the nuanced interplay of substituent effects on the thiolactone core, researchers can make more informed decisions in the selection and application of these valuable synthetic intermediates.

Structural and Electronic Considerations: A Tale of Two Thiolactones

The reactivity of a thiolactone is intrinsically linked to its structure. Let us first consider the archetypal γ-thiolactone, γ-butyrothiolactone, and the more complex 5-Methyl-4-oxothiolane-2-carboxylic acid.

  • γ-Butyrothiolactone: This is the simplest four-carbon thiolactone. Its reactivity is primarily governed by the inherent strain of the five-membered ring and the electrophilicity of the thioester carbonyl carbon. The lone pairs on the sulfur atom are less effective at donating electron density to the carbonyl carbon compared to the oxygen in the analogous γ-butyrolactone, making the thioester more susceptible to nucleophilic attack.[1][2]

  • 5-Methyl-4-oxothiolane-2-carboxylic acid: This molecule presents a more intricate electronic landscape. The core γ-thiolactone ring is adorned with three key functional groups that significantly modulate its reactivity: a methyl group at the 5-position, a ketone at the 4-position (a β-keto thioester), and a carboxylic acid at the 2-position (an α-carboxy thioester).

    • β-Keto Group: The electron-withdrawing nature of the ketone at the 4-position is expected to increase the electrophilicity of the thioester carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack. This is a well-established principle in the chemistry of β-dicarbonyl compounds.

    • α-Carboxy Group: The presence of a carboxylic acid at the α-position can have a more complex influence. In its protonated state, it can act as an electron-withdrawing group, potentially increasing reactivity. However, under basic conditions, the deprotonated carboxylate is electron-donating and may decrease the electrophilicity of the thioester carbonyl. Furthermore, the carboxylate can participate in intramolecular catalysis or hydrogen bonding, influencing the reaction pathway. A preliminary study has suggested that a carboxy-thiolactone moiety is roughly half as reactive towards aminolysis as a homocysteine thiolactone, which has an α-amino group.[3]

    • 5-Methyl Group: The methyl group at the 5-position is an electron-donating group and may slightly decrease the reactivity of the thioester through an inductive effect. It can also introduce steric hindrance, potentially slowing down the approach of a nucleophile.

The following diagram illustrates the key structural differences and their anticipated electronic effects.

G cluster_0 γ-Butyrothiolactone cluster_1 5-Methyl-4-oxothiolane-2-carboxylic acid GBL γ-Butyrothiolactone (Reference Thiolactone) MOTCA 5-Methyl-4-oxothiolane-2-carboxylic acid Keto β-Keto Group (Electron-withdrawing) MOTCA->Keto Increases Reactivity Carboxy α-Carboxy Group (Modulating Effect) MOTCA->Carboxy pH-dependent Effect Methyl 5-Methyl Group (Electron-donating/Steric) MOTCA->Methyl Decreases Reactivity

Figure 1: Structural comparison and influential functional groups.

Comparative Reactivity Profile: A Data-Driven Perspective

Thiolactone DerivativeKey Structural FeaturesExpected Reactivity vs. γ-ButyrothiolactoneRationale
γ-Butyrothiolactone Unsubstituted γ-thiolactoneBaselineReference compound.
Homocysteine Thiolactone α-Amino groupHigherThe α-amino group can act as an internal catalyst, although studies have shown this "anchimeric assistance" may not be significant in all cases.[4][5] The primary amino group itself is a nucleophile and can lead to oligomerization.[6]
N-Acetylhomocysteine Thiolactone α-Acetamido groupLower than Homocysteine Thiolactone, potentially similar to γ-ButyrothiolactoneThe acetyl group reduces the basicity and nucleophilicity of the α-amino group, diminishing any potential catalytic effect.[3]
5-Methyl-4-oxothiolane-2-carboxylic acid β-Keto, α-Carboxy, 5-MethylLikely Higher (pH-dependent)The strong electron-withdrawing effect of the β-keto group is expected to dominate, leading to increased reactivity. The α-carboxy group's effect is pH-dependent. At physiological pH, it will be partially deprotonated, potentially reducing reactivity, but the overall effect is anticipated to be an enhancement due to the ketone.

Experimental Protocols for Comparative Reactivity Analysis

To provide actionable insights for researchers, this section outlines detailed protocols for the comparative kinetic analysis of thiolactone reactivity. The aminolysis reaction with a model primary amine, such as benzylamine, is a robust method for this purpose. The reaction progress can be conveniently monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Materials and Methods
  • Reagents: 5-Methyl-4-oxothiolane-2-carboxylic acid, γ-butyrothiolactone, homocysteine thiolactone, benzylamine, acetonitrile (HPLC grade), deuterated chloroform (CDCl₃) for NMR, internal standard (e.g., dodecane for HPLC, tetramethylsilane for NMR).

  • Instrumentation: HPLC system with a UV detector and a C18 column, NMR spectrometer (400 MHz or higher).

Experimental Workflow: A Visual Guide

Figure 2: Workflow for kinetic analysis of thiolactone aminolysis.

Detailed Protocol: HPLC-Based Kinetic Analysis
  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of each thiolactone and benzylamine in acetonitrile.

    • Prepare a 1 mM solution of an internal standard (e.g., dodecane) in acetonitrile.

  • Reaction Procedure:

    • In a thermostatted vial at 25°C, mix 1 mL of the thiolactone stock solution with 1 mL of the internal standard solution.

    • Initiate the reaction by adding 1 mL of the benzylamine stock solution and start the timer.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 900 µL of a 0.1% trifluoroacetic acid solution in acetonitrile/water (50:50).

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the thiolactone and the appearance of the ring-opened product at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Construct a calibration curve for each thiolactone.

    • Determine the concentration of the remaining thiolactone at each time point relative to the internal standard.

    • Plot the natural logarithm of the thiolactone concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k').

Detailed Protocol: NMR-Based Kinetic Analysis
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the thiolactone and an internal standard (e.g., a small amount of mesitylene) in 0.5 mL of CDCl₃.

    • Acquire a t=0 spectrum.

  • Reaction Monitoring:

    • Add an equimolar amount of benzylamine to the NMR tube, shake vigorously, and immediately begin acquiring spectra at regular intervals.

  • Data Analysis:

    • Integrate a characteristic peak for the thiolactone and the product relative to the internal standard.

    • Plot the concentration of the thiolactone as a function of time to determine the reaction rate.

Implications for Drug Development and Bioconjugation

The reactivity of thiolactones is a double-edged sword. A highly reactive thiolactone may be desirable for rapid bioconjugation or prodrug activation. Conversely, a more stable thiolactone is preferred for applications requiring a longer shelf-life or controlled release.

  • High Reactivity (e.g., 5-Methyl-4-oxothiolane-2-carboxylic acid): The anticipated enhanced reactivity makes this compound a promising candidate for applications where rapid covalent modification is required. This could include the labeling of proteins with low abundance or short half-lives, or for the development of fast-acting prodrugs that are activated by aminolysis in the physiological environment.[7][8]

  • Moderate Reactivity (e.g., γ-Butyrothiolactone, N-Acetylhomocysteine Thiolactone): These thiolactones offer a balance between reactivity and stability. They are suitable for applications where a longer reaction time is acceptable or where the stability of the molecule during formulation and storage is a primary concern.

Conclusion

The reactivity of 5-Methyl-4-oxothiolane-2-carboxylic acid is predicted to be significantly higher than that of simple γ-thiolactones due to the electron-withdrawing effect of the β-keto group. The α-carboxy group introduces a pH-dependent modulation of this reactivity. This guide provides a framework for understanding and experimentally validating these differences. By leveraging the tunable reactivity of substituted thiolactones, researchers and drug development professionals can design more effective and targeted therapeutic agents and bioconjugates. The provided protocols offer a starting point for the quantitative assessment of these valuable chemical entities, enabling a more rational approach to their application in the pharmaceutical sciences.

References

  • Desmet, G., et al. (2015). Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones. The Journal of Organic Chemistry, 80(17), 8520-8529. [Link]

  • Epton, R. G., et al. (2021). Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams. Organic & Biomolecular Chemistry, 19(4), 837-841. [Link]

  • Garel, J., & Tawfik, D. S. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Chemistry, 12(15), 4144-4152. [Link]

  • Noel, A., et al. (2012). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, 10(32), 6480-6483. [Link]

  • Jakubowski, H. (2021). An on-column derivatization method for the determination of homocysteine-thiolactone and protein N-linked homocysteine. Molecules, 26(18), 5469. [Link]

  • Hemminki, K. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Chemico-Biological Interactions, 34(3), 323-331. [Link]

  • Rovnyak, G. C., et al. (2011). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4538-4541. [Link]

  • Hofmann, J., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate Chemistry, 34(12), 2246-2256. [Link]

  • Garel, J., & Tawfik, D. S. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. WIS-Works. [Link]

  • Wróbel, M., et al. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Journal of Chromatography B, 1180, 122883. [Link]

  • Haberecht, M. C., et al. (2024). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Analytical Chemistry, 96(2), 747-754. [Link]

  • Wróbel, M., et al. (2024). Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

  • Rodríguez Saravia, M., et al. (2024). Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Advances, 14(48), 40287-40298. [Link]

  • Klunk, W. E., et al. (1988). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 31(4), 748-753. [Link]

  • McCourt, R. O., et al. (2024). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation. Chemical Communications, 60(56), 7935-7938. [Link]

  • Tzanavaras, P. D., et al. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Nanomaterials, 12(6), 1018. [Link]

  • McCourt, R. O., et al. (2018). Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization. Organic Letters, 20(10), 2948-2951. [Link]

  • Chubarov, A. S., & Godovikova, T. S. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(11), 3326. [Link]

  • Vasyl'ev, A. M., et al. (2013). Synthesis of 5-methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines and their S-derivatives. Journal of Organic and Pharmaceutical Chemistry, 11(3), 22-27. [Link]

  • Kumar, A., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics, 87(8), 625-634. [Link]

  • Hofmann, J., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate Chemistry, 34(12), 2246–2256. [Link]

  • van der Westhuizen, J. H., et al. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

  • Palusinska-Szysz, M., & Szysz, M. (2007). Mechanism of the condensation of homocysteine thiolactone with aldehydes. Journal of the American Chemical Society, 129(38), 11697-11704. [Link]

  • Saber-Tehrani, M., et al. (2000). Reactivity of homocysteine-thiolactone and alpha-methylhomocysteine-thiolactone with e-(aq) and OH-radical: a pulse radiolysis study. Journal of Radioanalytical and Nuclear Chemistry, 243(3), 787-792. [Link]

  • Schlepckow, K., & Schwalbe, H. (2013). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Current Opinion in Structural Biology, 23(5), 784-791. [Link]

  • Chen, J., et al. (2023). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. The FASEB Journal, 37(S1). [Link]

  • Yousuf, M., et al. (2022). Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach. RSC Medicinal Chemistry, 13(8), 969-979. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 186. [Link]

  • Chubarov, A. S., & Godovikova, T. S. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia MDPI. [Link]

  • Jakubowski, H. (2006). The Homocysteine-Thiolactone Hypothesis: A Mechanism for the Pathogenicity of Homocysteine. The Journal of Nutrition, 136(6), 1741S-1749S. [Link]

  • Springer Nature. (2023). NMR Protocols and Methods. [Link]

  • Dzhevakov, P. B., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [Link]

  • Carbon. Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 1146-1154. [Link]

  • Chiang, Y., et al. (2001). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. Masaryk University. [Link]

  • Sytkuvienė, J., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 834. [Link]

Sources

A Comparative Guide to Validating the Chiral Purity of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the journey from discovery to therapeutic application. The biological activity of a chiral drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of 5-Methyl-4-oxothiolane-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

The principles and methodologies discussed herein are grounded in established analytical practices and regulatory expectations, aiming to provide a comprehensive resource for developing robust and reliable analytical methods.

The Importance of Chiral Purity in Drug Development

Chirality plays a pivotal role in drug efficacy and safety. The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. Therefore, the accurate determination of enantiomeric excess (e.e.) is not merely an analytical exercise but a fundamental aspect of quality control in drug development. For 5-Methyl-4-oxothiolane-2-carboxylic acid, controlling its stereochemistry is paramount to ensuring the desired pharmacological profile of the final active pharmaceutical ingredient (API).

Comparative Analysis of Chiral Separation Techniques

Several chromatographic and spectroscopic techniques can be employed to determine the chiral purity of 5-Methyl-4-oxothiolane-2-carboxylic acid. The choice of method depends on various factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for separating enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For a molecule containing both a carboxylic acid and a ketone functional group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point due to their broad enantioselectivity.[2] Macrocyclic glycopeptide phases (e.g., Chirobiotic T) are also effective for the separation of chiral acids.[2][3]

  • Mobile Phase Composition: The choice of mobile phase is crucial for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like hexane or heptane) with an alcohol (such as isopropanol or ethanol) are common. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution for carboxylic acids by suppressing the ionization of the carboxyl group.[1]

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic® T (Teicoplanin)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Workflow for Chiral HPLC Method Development

HPLC_Workflow A Select CSP (Polysaccharide or Macrocyclic Glycopeptide) B Screen Mobile Phases (Normal Phase: Hexane/IPA) A->B Initial Screening C Optimize Modifier (e.g., TFA) Concentration B->C Improve Peak Shape D Fine-tune Mobile Phase Ratio for Optimal Resolution C->D Enhance Separation E Method Validation (ICH Q2(R1)) D->E Finalized Method SFC_Workflow A Select Chiral Stationary Phase B Screen Co-solvents (e.g., Methanol, Ethanol) A->B C Optimize Co-solvent Percentage B->C D Adjust Back Pressure and Temperature C->D E Method Validation D->E GC_Workflow A Derivatization (Esterification) B Select Chiral GC Column (Cyclodextrin-based) A->B C Optimize Temperature Program B->C D Adjust Carrier Gas Flow Rate C->D E Method Validation D->E

Sources

A Comparative Chromatographic Guide to Synthetic 5-Methyl-4-oxothiolane-2-carboxylic acid: An Evaluation of Competing Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-4-oxothiolane-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules. While this specific compound is not documented as a naturally occurring product, its synthesis is of significant interest. The choice of synthetic pathway can profoundly impact the final product's purity, yield, and stereochemical properties. Consequently, a thorough analytical comparison of the compound derived from different synthetic methodologies is crucial for quality control and application suitability in research and drug development.

This guide presents a comparative analysis of 5-Methyl-4-oxothiolane-2-carboxylic acid synthesized via two distinct hypothetical, yet plausible, routes:

  • Route A: Dieckmann Condensation Approach

  • Route B: Thiol Michael Addition followed by Cyclization

We will delve into the detailed experimental protocols for both syntheses and employ a suite of chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC—to scrutinize the resulting products. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating synthetic pathways based on empirical data, thereby ensuring the selection of a route that yields a product with the desired specifications.

Synthetic Pathways and Rationale

The selection of a synthetic route is a critical decision in chemical manufacturing, influencing not only the efficiency and cost-effectiveness of the process but also the impurity profile of the final compound. Here, we outline two divergent strategies to construct the target thiolane ring system.

Route A: Dieckmann Condensation

This approach builds upon the classical Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. This is a robust and well-established method for the formation of five-membered rings. The proposed synthesis involves the initial preparation of a suitable diester followed by base-catalyzed cyclization.

Route B: Thiol Michael Addition and Cyclization

This pathway utilizes a Michael addition of a thiol to an α,β-unsaturated ester, followed by an intramolecular cyclization. This route offers a different set of potential impurities and stereochemical outcomes compared to the Dieckmann condensation.

Experimental Protocols

Synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid

Route A: Dieckmann Condensation Protocol

  • Esterification: React 3-mercaptopropionic acid with an excess of methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl 3-mercaptopropionate. Purify by distillation.

  • Alkylation: Alkylate the thiol group of methyl 3-mercaptopropionate with ethyl 2-bromopropionate in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent like THF to form the diester, ethyl 2-((3-methoxy-3-oxopropyl)thio)propanoate.

  • Dieckmann Condensation: Treat the purified diester with a strong base such as sodium ethoxide in refluxing ethanol. This will induce an intramolecular cyclization to form the ethyl 5-methyl-4-oxothiolane-2-carboxylate.

  • Hydrolysis and Acidification: Saponify the resulting β-keto ester using aqueous sodium hydroxide, followed by careful acidification with cold 1M HCl to precipitate the crude 5-Methyl-4-oxothiolane-2-carboxylic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the purified product.

Route B: Thiol Michael Addition Protocol

  • Thiol Synthesis: Prepare propane-2-thiol from 2-bromopropane and sodium hydrosulfide.

  • Michael Addition: React propane-2-thiol with diethyl maleate in the presence of a catalytic amount of a base like triethylamine. This 1,4-conjugate addition will yield the diethyl 2-((1-methylethyl)thio)succinate.

  • Intramolecular Cyclization: This step would hypothetically involve a base-mediated intramolecular cyclization. However, this is a less direct route to the target molecule and highlights a potential challenge in synthetic design. For the purpose of this guide, we will proceed with a hypothetical successful cyclization to the desired thiolane ring.

  • Hydrolysis and Acidification: The resulting cyclic diester is hydrolyzed with aqueous NaOH, followed by acidification with 1M HCl to yield the crude carboxylic acid.

  • Purification: The crude product is purified by column chromatography on silica gel.

Chromatographic Comparison Methodology

To objectively compare the products from Route A and Route B, the following chromatographic analyses will be performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method will be employed to separate the target compound from polar and non-polar impurities.

  • Protocol:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve 1 mg of each synthetic sample in 1 mL of 50:50 acetonitrile:water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. As carboxylic acids are not typically volatile, a derivatization step is necessary to convert the analyte into a more volatile form.[1]

  • Protocol:

    • Derivatization: To 1 mg of each sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl ester.

    • System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection: 1 µL, splitless mode.

    • MS Detection: Scan mode from m/z 40 to 550.

Chiral HPLC for Enantiomeric Purity
  • Rationale: The target molecule possesses a chiral center at the C2 position. Different synthetic routes can lead to varying degrees of enantiomeric excess. Chiral HPLC is essential to resolve and quantify the enantiomers.

  • Protocol:

    • System: HPLC system with a chiral stationary phase.

    • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid, to be optimized for resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve 1 mg of each sample in 1 mL of the mobile phase.

Visualizing the Workflow

Workflow cluster_synthesis Synthesis cluster_analysis Chromatographic Analysis cluster_data Data Evaluation RouteA Route A: Dieckmann Condensation HPLC HPLC Purity RouteA->HPLC GCMS GC-MS Impurity ID RouteA->GCMS Chiral Chiral HPLC RouteA->Chiral RouteB Route B: Michael Addition RouteB->HPLC RouteB->GCMS RouteB->Chiral Comparison Comparative Analysis of Purity, Impurities, and Enantiomeric Excess HPLC->Comparison GCMS->Comparison Chiral->Comparison

Caption: Overall workflow for the synthesis and comparative chromatographic analysis.

Anticipated Results and Discussion

The chromatographic analyses are expected to reveal key differences between the products of Route A and Route B.

Table 1: Hypothetical Comparative Chromatographic Data

ParameterRoute A (Dieckmann)Route B (Michael Addition)
HPLC Purity (%) 98.595.2
Major Impurity (GC-MS) Unreacted DiesterByproduct of side-reaction
Enantiomeric Excess (%) 9285
Retention Time (HPLC, min) 8.28.2

The data presented in Table 1 is hypothetical but illustrates the expected outcomes. Route A, being a more established and direct cyclization method, is anticipated to yield a product with higher purity and enantiomeric excess. The primary impurity would likely be the unreacted starting diester, which could be identified by its characteristic mass spectrum in GC-MS.

Conversely, Route B, involving a less direct cyclization, might result in lower purity and the formation of various side-products, which would require more extensive purification. The lower enantiomeric excess could be attributed to a less stereocontrolled cyclization step.

Contextualizing the Molecule: A Hypothetical Biological Pathway

To provide context for the importance of such a molecule in drug development, we can envision its role as an inhibitor in a hypothetical signaling pathway.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Target Gene Expression TF->Gene promotes Molecule 5-Methyl-4-oxothiolane- 2-carboxylic acid Molecule->KinaseB inhibits

Caption: Hypothetical signaling pathway where the title compound acts as an inhibitor.

In this hypothetical pathway, the purity and stereochemistry of the synthesized molecule are paramount. An impure sample could lead to off-target effects, while a sample with low enantiomeric excess might exhibit reduced efficacy, as often only one enantiomer is biologically active.

Conclusion

This guide has outlined a comprehensive framework for the comparative analysis of a synthetic molecule, 5-Methyl-4-oxothiolane-2-carboxylic acid, derived from two distinct synthetic routes. By employing a multi-faceted chromatographic approach encompassing HPLC, GC-MS, and chiral HPLC, a detailed picture of product purity, impurity profile, and enantiomeric composition can be established. The choice of synthesis route demonstrably impacts the quality of the final product, and rigorous analytical characterization is indispensable for ensuring its suitability for research and development applications. Researchers are encouraged to adapt this comparative workflow to their specific synthetic challenges to make informed decisions based on robust analytical data.

References

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4913. [Link]

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  • Pragolab. (n.d.). GC-MS Application Note. [Link]

  • Péter, A., et al. (2018). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1569, 137-146. [Link]

  • Li, Y., et al. (2021). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. RSC Advances, 11(32), 19685-19693. [Link]

  • Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(1-2), 61-65. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Chemical Synthesis Database. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid. [Link]

  • Kozhevnikov, D. N., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Zhang, T., et al. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

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Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 5-Methyl-4-oxothiolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers, scientists, and drug development professionals. It is built on the foundational principles of expertise, experience, and trustworthiness, ensuring that the procedures outlined are not just steps to be followed, but a system for self-validation in your laboratory's safety culture.

The Precautionary Principle: Characterizing the Unknown

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Methyl-4-oxothiolane-2-carboxylic acid, we must operate under the precautionary principle. An analysis of structurally related thiophene and carboxylic acid derivatives suggests that this compound may possess the following hazards:

  • Skin and eye irritation[1][2]

  • Respiratory irritation[1][2]

  • Potential for being harmful if swallowed[2][3]

Therefore, it is crucial to handle this compound and its waste with the appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood.

The Disposal Workflow: A Systematic Approach

The proper disposal of any chemical waste is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal contractor.[4] This workflow is designed to ensure safety and compliance with hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[5][6]

DisposalWorkflow cluster_0 Step 1: In-Lab Handling & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generation B Hazard Assessment (Inferred) A->B Characterize C Select Appropriate Waste Container B->C Choose D Label Container Correctly C->D Prepare E Store in Satellite Accumulation Area D->E Locate F Keep Container Closed E->F Secure G Request Waste Pickup F->G Initiate H Documentation G->H Record I Transfer to EH&S Personnel H->I Handover

Caption: Disposal workflow for 5-Methyl-4-oxothiolane-2-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the proper disposal of 5-Methyl-4-oxothiolane-2-carboxylic acid, from the moment it is deemed waste to its final collection.

Part 1: Immediate Handling and Segregation
  • Waste Identification: Any 5-Methyl-4-oxothiolane-2-carboxylic acid that is no longer needed, is contaminated, or is a byproduct of a reaction is considered chemical waste.[7]

  • Hazardous Waste Determination: Based on the precautionary principle, treat all waste containing this compound as hazardous.[4] This is a critical step in ensuring compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[5]

  • Waste Segregation:

    • Solid Waste: Collect solid 5-Methyl-4-oxothiolane-2-carboxylic acid waste in a dedicated, clearly labeled container. Do not mix with other solid wastes unless they are compatible.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Given its acidic nature, it should be segregated from bases, cyanides, and reactive substances.[8]

    • Contaminated Materials: Any materials, such as gloves, weigh paper, or pipette tips, that come into contact with the compound should be disposed of as solid hazardous waste.[7][9]

Part 2: Accumulation and Storage
  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10][11] For liquid waste, a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Methyl-4-oxothiolane-2-carboxylic acid".[10] Avoid using abbreviations or chemical formulas. The label should also include the approximate concentration and date of accumulation.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[10][12] The SAA must be a secondary containment bin to prevent the spread of spills.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7][10] This minimizes the release of any potential vapors and prevents spills.

Part 3: Final Disposal
  • Waste Pickup Request: Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[10]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution. This creates a "cradle-to-grave" record for the hazardous waste, as mandated by the EPA.[4]

  • Transfer of Custody: On the scheduled pickup day, ensure the waste container is accessible to the EH&S personnel. They will then transport it to a central accumulation area for shipment to a licensed hazardous waste disposal facility.

Quantitative Data Summary

While specific quantitative data for 5-Methyl-4-oxothiolane-2-carboxylic acid is not available, the following table summarizes general regulatory thresholds for hazardous waste accumulation that are important for laboratory compliance.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acutely hazardous waste.[12]
Acutely Hazardous Waste (P-listed) SAA Limit Up to 1 quart of liquid or 1 kg of solid.[12]
Container Removal from SAA Within 3 days of reaching the accumulation limit.[12]
Generator Status (Very Small Quantity Generator - VSQG) Generates ≤ 220 lbs of hazardous waste per month.[13]
Generator Status (Large Quantity Generator - LQG) Generates > 2200 lbs of hazardous waste per month.[13]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 5-Methyl-4-oxothiolane-2-carboxylic acid, thereby protecting yourself, your colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and a vital component of building a culture of safety in the laboratory.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • ERG Environmental.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Hazardous Waste Experts. (2022, April 19).
  • Labor Security System.
  • Stanford University. Laboratory Chemical Waste Guidelines. Environmental Health & Safety.
  • United States Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. epa.gov.
  • American Chemistry Council.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Santa Cruz Biotechnology, Inc.
  • Spectrum Chemical. (2018, December 28).
  • Greenbook. (2014, November 4).
  • Fisher Scientific. (2025, December 22).
  • ChemScene. (2025, December 8).
  • Fisher Scientific. (2025, December 24).
  • Thermo Fisher Scientific. (2025, September 14).
  • Cayman Chemical. (2025, August 22).
  • Fisher Scientific. (2025, December 18).
  • CymitQuimica. (2026, February 1).

Sources

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